Malaben
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
19288-87-0 |
|---|---|
Molecular Formula |
C17H12N2Na2O6 |
Molecular Weight |
386.27 g/mol |
IUPAC Name |
disodium;4-[[3-(4-carboxylatoanilino)-3-oxopropanoyl]amino]benzoate |
InChI |
InChI=1S/C17H14N2O6.2Na/c20-14(18-12-5-1-10(2-6-12)16(22)23)9-15(21)19-13-7-3-11(4-8-13)17(24)25;;/h1-8H,9H2,(H,18,20)(H,19,21)(H,22,23)(H,24,25);;/q;2*+1/p-2 |
InChI Key |
YCGCXBYGFBBYJC-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=O)[O-])NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+] |
Synonyms |
enzoic acid, 4,4'-((1,3-dioxo-1,3-propanediyl)diimino)bis-, disodium salt disodium 4,4'-9((1,3-dioxo-1,3-propanediyl)diimino)dibenzoate malaben N,N'-malonyl-bis-(4-aminobenzoic acid sodium) N,N'-malonyl-bis-PAB Na |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of MalA: A Flavin-Dependent Halogenase for Late-Stage C-H Functionalization
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, function, and catalytic mechanism of MalA, a unique flavin-dependent halogenase (FDH). MalA is of significant interest due to its ability to perform iterative late-stage halogenation on complex indole (B1671886) alkaloid substrates, a feature with considerable potential in biocatalysis and synthetic chemistry. This document summarizes key quantitative data, outlines experimental methodologies for its characterization, and provides detailed visualizations of its catalytic cycle and biosynthetic context.
Introduction to MalA Halogenase
MalA and its nearly identical homologue MalA' (99% sequence identity) are fungal flavin-dependent halogenases involved in the biosynthesis of malbrancheamide, a dichlorinated indole alkaloid with vasorelaxant properties.[1][2][3] These enzymes catalyze the final steps of the pathway: the iterative dichlorination of the free substrate, premalbrancheamide.[4][5] This is an unusual characteristic, as halogenation in non-ribosomal peptide synthetase (NRPS) pathways typically occurs on amino acid precursors tethered to a carrier protein, not on a complex, free-standing molecule.[1] MalA's ability to perform late-stage C-H functionalization makes it a valuable target for bioengineering and applications in medicinal chemistry.[3]
Structurally, MalA belongs to a new class of zinc-binding flavin-dependent halogenases.[1][6] While sharing the overall fold of bacterial FDHs, it possesses a unique Zn²⁺-binding motif at its C-terminus and an expansive active site capable of accommodating large, structurally complex substrates.[1][6]
Catalytic Mechanism of MalA
The proposed mechanism of MalA involves an electrophilic aromatic substitution (EAS) reaction.[1][2] Unlike many previously characterized FDHs that use a conserved glutamate (B1630785) residue to deprotonate the reaction intermediate, MalA appears to employ a different strategy.[1]
The catalytic cycle can be summarized as follows:
-
Formation of Hypohalous Acid: In the presence of O₂, a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor reacts with a halide ion (Cl⁻ or Br⁻) to form a hypohalous acid (HOX) intermediate within the enzyme's active site.[7][8][9]
-
Chloramine Intermediate Formation: The generated hypohalous acid is believed to react with the side chain of a key lysine (B10760008) residue (Lys108 in MalA') to form a reactive Lys-chloramine intermediate.[1][2] This intermediate is crucial for preventing the non-selective halogenation that would occur if the hypohalous acid were to diffuse freely.[2][3]
-
Electrophilic Attack: The Lys-chloramine intermediate positions the electrophilic halogen for an attack on the electron-rich indole ring of the premalbrancheamide substrate at either the C8 or C9 position.[1]
-
Wheland Intermediate Formation: This electrophilic attack results in the formation of a positively charged Wheland intermediate (also known as a sigma complex).[1]
-
Deprotonation and Product Release: A nearby residue or a water molecule acts as a base to deprotonate the Wheland intermediate, restoring aromaticity to the indole ring and yielding the halogenated product.[1] Computational and structural data suggest that Ser129 is well-positioned to act as this base for halogenation at the C8 position.[1][6] The product is then released, and the enzyme is ready for another catalytic cycle or a second halogenation event.
Caption: Proposed catalytic cycle of MalA halogenase.
Quantitative Analysis of MalA Activity
Michaelis-Menten kinetics have been determined for the iterative chlorination reactions catalyzed by MalA on its natural substrate, premalbrancheamide (2), and its monochlorinated intermediates (3 and 4). The data show that the enzyme exhibits comparable catalytic efficiencies for both the initial and subsequent chlorination steps.[1] A Cl-π interaction has been suggested to facilitate the binding of monochlorinated ligands, potentially contributing to the efficiency of the second halogenation.[3]
| Reaction Step | Substrate | Product | kcat (min-1) | Km (μM) |
| First Chlorination | Premalbrancheamide (2) | C8-Cl-Premalbrancheamide (3) | 0.08 | 7.0 |
| First Chlorination | Premalbrancheamide (2) | C9-Cl-Premalbrancheamide (4) | 0.09 | 7.5 |
| Second Chlorination | C8-Cl-Premalbrancheamide (3) | Malbrancheamide (1) | 0.12 | 4.4 |
| Second Chlorination | C9-Cl-Premalbrancheamide (4) | Malbrancheamide (1) | 0.12 | 4.0 |
| Table 1: Michaelis-Menten kinetic parameters for MalA-catalyzed chlorination reactions. Data sourced from Fraley et al., 2017.[1] |
Malbrancheamide Biosynthetic Pathway
MalA functions at the terminus of a multi-step biosynthetic pathway to produce malbrancheamide. The pathway involves a non-ribosomal peptide synthetase (NRPS), a prenyltransferase, and a Diels-Alderase before the final halogenation steps.[10]
Caption: The biosynthetic pathway of malbrancheamide.
Experimental Methodologies
The characterization of MalA involves a combination of molecular biology, biochemistry, and structural biology techniques. Below are outlines of the key experimental protocols.
Protein Expression and Purification
A common workflow for obtaining active MalA enzyme for in vitro studies is as follows:
-
Gene Synthesis and Cloning: The gene encoding MalA is codon-optimized for expression in a suitable host, typically Escherichia coli, and cloned into an expression vector (e.g., pET series) with an affinity tag (e.g., His₆-tag) for purification.
-
Heterologous Expression: The expression vector is transformed into an E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to a specific optical density, and protein expression is induced (e.g., with IPTG) at a reduced temperature to enhance soluble protein yield.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The soluble lysate is loaded onto a chromatography column (e.g., Ni-NTA) that binds the affinity-tagged protein. After washing, the protein is eluted.
-
Size-Exclusion Chromatography: For higher purity, the eluted protein is subjected to size-exclusion chromatography to separate the monomeric protein from aggregates and other contaminants. Protein purity is assessed by SDS-PAGE.
Caption: General experimental workflow for MalA characterization.
In Vitro Halogenation Assays
Biochemical activity of MalA is confirmed through in vitro assays.[1]
-
Reaction Mixture: A typical reaction contains purified MalA, the substrate (e.g., premalbrancheamide), a flavin reductase to regenerate FADH₂, FAD, NADH, and the relevant halide salt (e.g., NaCl or NaBr) in a suitable buffer.
-
Incubation: The reaction is initiated by adding the substrate or enzyme and incubated at a controlled temperature.
-
Quenching and Extraction: The reaction is stopped (quenched) at various time points, typically by adding an organic solvent like ethyl acetate. The products are then extracted into the organic phase.
-
Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the halogenated products based on their retention times and mass-to-charge ratios.[1]
X-ray Crystallography
Determining the three-dimensional structure of MalA provides critical insights into its mechanism and substrate binding.[1][6]
-
Crystallization: Purified MalA' protein is concentrated and mixed with substrates (e.g., premalbrancheamide) and cofactor analogues (FAD) to form ternary complexes. These complexes are screened against various crystallization conditions (precipitants, buffers, additives).
-
Data Collection: Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected.
-
Structure Solution and Refinement: The crystal structure is solved using molecular replacement with a known FDH structure as a search model. The model is then refined against the experimental diffraction data to produce a high-resolution atomic model of the enzyme's active site and overall fold.[6]
Conclusion and Future Directions
MalA represents a fascinating example of an evolved biocatalyst for late-stage C-H functionalization. Its unique structural features and catalytic mechanism, particularly its ability to act on complex, free substrates, distinguish it from many other flavin-dependent halogenases. The quantitative kinetic data and detailed structural models provide a solid foundation for protein engineering efforts aimed at expanding its substrate scope and altering its regioselectivity for synthetic applications. Future research will likely focus on leveraging MalA and its engineered variants for the production of novel halogenated compounds for drug discovery and development, as well as further elucidating the precise roles of active site residues through advanced computational and experimental techniques.
References
- 1. Function and structure of MalA/MalA’, iterative halogenases for late-stage C–H functionalization of indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.valpo.edu [scholar.valpo.edu]
- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Function and Structure of MalA/MalA', Iterative Halogenases for Late-Stage C-H Functionalization of Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of Action of Flavin-Dependent Halogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
An In-depth Technical Guide to the Discovery and Characterization of MalA, a Flavin-Dependent Halogenase from Malbranchea aurantiaca
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of the flavin-dependent halogenase (FDH), MalA, in the fungus Malbranchea aurantiaca, represents a significant advancement in the understanding of late-stage C-H functionalization in the biosynthesis of complex natural products. MalA is a key enzyme in the biosynthetic pathway of malbrancheamide (B1243991), a dichlorinated indole (B1671886) alkaloid with notable biological activity. This technical guide provides a comprehensive overview of the discovery, characterization, and experimental protocols associated with the MalA enzyme, intended for researchers, scientists, and professionals in the field of drug development. The guide details the biochemical properties of MalA, including its kinetic parameters, and provides step-by-step experimental methodologies for its purification and functional analysis. Furthermore, visual representations of the malbrancheamide biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of this novel biocatalyst and its potential applications.
Introduction
Malbranchea aurantiaca, a terrestrial fungus, is the source of the complex halogenated indole alkaloid, malbrancheamide.[1] This natural product is distinguished by a bicyclo[2.2.2]diazaoctane core and the presence of chlorine atoms on its indole ring, which are crucial for its biological activity.[1] The enzyme responsible for the late-stage halogenation of the malbrancheamide precursor is a flavin-dependent halogenase (FDH) designated as MalA.[1]
The identification and characterization of MalA were achieved through genome sequencing and bioinformatic analysis of M. aurantiaca.[1] MalA, along with its highly similar homolog MalA' from Malbranchea graminicola (99% identical), catalyzes the iterative dichlorination of the free substrate premalbrancheamide.[1] This late-stage functionalization of a complex substrate is a notable feature of MalA, as halogenation typically occurs earlier in bacterial non-ribosomal peptide biosynthesis.[1] The study of MalA provides valuable insights into the mechanisms of enzymatic C-H activation and offers potential for its application as a biocatalyst in the synthesis of novel halogenated compounds.[1]
Biochemical Characterization of MalA
The enzymatic activity of MalA was characterized through a series of in vitro assays following its purification. The enzyme was found to catalyze not only the iterative chlorination but also the monobromination of its natural precursor, premalbrancheamide.[1]
Quantitative Data
The Michaelis-Menten kinetic parameters for the chlorination reactions catalyzed by MalA were determined, revealing similar catalytic efficiencies for both the initial and subsequent chlorination steps.[1]
| Substrate Transition | kcat (min-1)[1] | Km (μM)[1] |
| Premalbrancheamide to Malbrancheamide B | 0.08 | 7.0 |
| Premalbrancheamide to Isomalbrancheamide B | 0.09 | 7.5 |
| Malbrancheamide B to Malbrancheamide | 0.12 | 4.4 |
| Isomalbrancheamide B to Malbrancheamide | 0.12 | 4.0 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the discovery and characterization of the MalA enzyme.
Cloning, Expression, and Purification of MalA
Objective: To obtain pure, active MalA enzyme for in vitro characterization.
Methodology:
-
Gene Synthesis and Cloning: The gene encoding MalA from Malbranchea aurantiaca was synthesized and cloned into an expression vector, such as pET28a, incorporating an N-terminal hexahistidine (His6) tag to facilitate purification.
-
Heterologous Expression: The expression vector was transformed into a suitable E. coli expression host, such as BL21(DE3). Cultures were grown to an optimal density (OD600 of 0.6-0.8) at 37°C, and protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM. The culture was then incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 16-18 hours) to enhance soluble protein expression.
-
Cell Lysis: Cells were harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication on ice. The cell lysate was clarified by centrifugation to remove cell debris.
-
Ni-Affinity Chromatography: The clarified lysate was loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column was washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins. The His6-tagged MalA was then eluted with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[1]
-
Gel Filtration Chromatography: The eluted fractions containing MalA were pooled and further purified by size-exclusion (gel filtration) chromatography using a column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This step removes aggregates and remaining impurities, yielding highly pure MalA.[1]
-
Protein Purity Assessment: The purity of the final enzyme preparation was assessed by SDS-PAGE analysis.
In Vitro Halogenase Activity Assay
Objective: To determine the catalytic activity and substrate specificity of the purified MalA enzyme.
Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture contains the purified MalA enzyme (final concentration in the low µM range), the substrate (premalbrancheamide or its derivatives, e.g., 100 µM), a flavin reductase (to regenerate the FAD cofactor), FAD (e.g., 20 µM), NADH or NADPH (e.g., 1 mM), and a halide salt (e.g., 10 mM NaCl or NaBr) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5).
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-4 hours).
-
Reaction Quenching and Product Extraction: The reaction is quenched by the addition of an organic solvent, such as ethyl acetate. The halogenated products are then extracted into the organic phase.
-
Product Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the halogenated products. A C18 reverse-phase column is typically used for HPLC separation with a gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%).
Michaelis-Menten Kinetic Analysis
Objective: To determine the kinetic parameters (Km and kcat) of MalA for its substrates.
Methodology:
-
Varying Substrate Concentrations: A series of in vitro activity assays are performed as described in section 3.2, with the concentration of the substrate varied over a range that brackets the expected Km value.
-
Initial Rate Determination: For each substrate concentration, the initial reaction velocity (v0) is determined by measuring product formation over a short time course where the reaction is linear.
-
Data Analysis: The initial velocities are plotted against the corresponding substrate concentrations. The resulting data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax. The catalytic constant (kcat) is calculated from Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).[1]
Visualizations
Malbrancheamide Biosynthetic Pathway
The following diagram illustrates the final steps of the malbrancheamide biosynthetic pathway, highlighting the iterative halogenation of premalbrancheamide by the MalA enzyme.
Caption: Late-stage halogenation in malbrancheamide biosynthesis by MalA.
Experimental Workflow for MalA Characterization
This diagram outlines the logical flow of the experimental procedures used to characterize the MalA enzyme.
Caption: Workflow for the expression, purification, and characterization of MalA.
Conclusion
The discovery and characterization of the MalA enzyme from Malbranchea aurantiaca have provided significant insights into the enzymatic machinery responsible for the biosynthesis of the complex halogenated natural product, malbrancheamide. The detailed biochemical and kinetic data, coupled with the robust experimental protocols outlined in this guide, offer a valuable resource for researchers in the fields of enzymology, natural product biosynthesis, and synthetic biology. The unique ability of MalA to perform late-stage, iterative halogenation on a complex substrate underscores its potential as a powerful biocatalyst for the development of novel pharmaceuticals and other high-value chemicals. Further research into the structure-function relationships of MalA and related enzymes will undoubtedly pave the way for the engineering of bespoke halogenases with tailored substrate specificities and catalytic activities.
References
An In-depth Technical Guide to MalA/MalA' Iterative Halogenases: Structure, Function, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the MalA/MalA' iterative halogenases, a unique class of zinc-binding flavin-dependent halogenases (FDHs). These enzymes are of significant interest due to their ability to perform late-stage, iterative halogenation on complex indole (B1671886) alkaloid substrates, a feature with considerable potential in synthetic biology and drug development. This document details their structure, function, catalytic mechanism, and provides detailed protocols for their study.
Introduction to MalA/MalA' Halogenases
MalA and MalA' are highly homologous (99% identical) flavin-dependent halogenases discovered in the fungi Malbranchea aurantiaca and Malbranchea graminicola, respectively.[1] They catalyze the final steps in the biosynthesis of malbrancheamide (B1243991), a dichlorinated indole alkaloid with a distinctive bicyclo[2.2.2]diazaoctane core.[2][3] The biological activity of malbrancheamide is significantly enhanced by the presence of chlorine atoms on its indole ring.[2][4]
Unlike many FDHs that act on carrier protein-tethered substrates, MalA/MalA' perform iterative dichlorination and monobromination on the free substrate, premalbrancheamide.[1][2] This late-stage functionalization of a complex molecule makes them particularly noteworthy.[1] Structural and computational studies have revealed that MalA' represents a new class of zinc-binding FDHs, offering novel insights into their reaction mechanism.[1][2][5]
Molecular Structure and Architecture
The overall structure of MalA' is similar to that of other bacterial FDHs but possesses unique features, including a zinc-binding C-terminus and a large, accommodating active site.[1] The structures of ternary complexes of MalA' with FAD, a chloride ion, and various substrates have been resolved to high resolution, providing a detailed view of the enzyme's architecture.[1][3]
A key distinguishing feature of MalA/MalA' is a C-terminal zinc-binding motif. The zinc ion is coordinated by four cysteine residues: Cys597, Cys600, Cys613, and Cys616.[1] This motif is a fingerprint that can be used to identify MalA homologs in sequence databases.[1] Mutagenesis studies have shown that this zinc site is crucial for protein stability, as a C613S/C616S double mutant resulted in an insoluble protein.[1]
The active site of MalA' is expansive, allowing it to bind the structurally complex premalbrancheamide and its halogenated derivatives.[1] Specific interactions within the active site are critical for substrate binding and catalysis. These include a hydrogen bond between the indole nitrogen of the substrate and the side chain of Glu494, and a Cl-π interaction between the chlorinated substrate and Phe489.[1]
Catalytic Function and Mechanism
MalA/MalA' catalyze the iterative halogenation of premalbrancheamide at the C8 and C9 positions of the indole ring.[1] The proposed catalytic mechanism involves an electrophilic aromatic substitution (EAS) reaction.
The catalytic cycle is initiated by the reduction of FAD to FADH2 by a partner flavin reductase. FADH2 then reacts with molecular oxygen and a halide ion (Cl- or Br-) to form a hypohalous acid intermediate (HOX). A key lysine (B10760008) residue, Lys108, is proposed to form a chloramine (B81541) or bromamine (B89241) intermediate, which then acts as the electrophilic halogenating agent.[1] This intermediate interacts with the C8 or C9 position of the substrate, leading to the formation of a Wheland intermediate.[1] Re-aromatization of the indole ring is then facilitated by deprotonation, a step that can be mediated by a water molecule or the side chain of Ser129.[1]
Computational studies suggest that the Wheland intermediate is more stable when the halogen is at the C9 position.[1] Key active site residues, including Glu494 and Phe489, play a significant role in substrate binding and positioning for catalysis.[1]
Quantitative Data on Enzymatic Activity
The enzymatic activity of MalA has been characterized through Michaelis-Menten kinetics, revealing details about its substrate affinity and turnover rates for the iterative chlorination reactions.
| Reaction Step | Substrate | Product(s) | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹mM⁻¹) |
| First Chlorination | Premalbrancheamide (2) | 9-chloro-premalbrancheamide (3) | 0.08 | 7.0 | 11.5 |
| Premalbrancheamide (2) | 8-chloro-premalbrancheamide (4) | 0.09 | 7.5 | 12.0 | |
| Second Chlorination | 9-chloro-premalbrancheamide (3) | 8,9-dichloro-premalbrancheamide (1) | 0.12 | 4.4 | 27.3 |
| 8-chloro-premalbrancheamide (4) | 8,9-dichloro-premalbrancheamide (1) | 0.12 | 4.0 | 29.7 |
Data sourced from Fraley, A. E., et al. (2017).[1]
Notably, the catalytic efficiency (kcat/Km) for the second chlorination step is approximately twice that of the first.[1] This suggests that the initial chlorination "primes" the substrate for the subsequent halogenation, a phenomenon potentially facilitated by favorable Cl-π interactions with Phe489 in the active site.[1][3]
MalA also exhibits promiscuity towards bromide, catalyzing both monobromination and the formation of bromo-chloro-malbrancheamide analogs.[1] In vitro reactions have demonstrated the biocatalytic potential of MalA for generating novel halogenated compounds. For instance, the bromination of 9-chloro-premalbrancheamide yielded 24% of the corresponding bromo-chloro analog and 15% of the dichlorinated product.[1] The bromination of 8-chloro-premalbrancheamide was even more efficient, producing 78% of the bromo-chloro product.[1]
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and characterization of MalA/MalA' halogenases.
Heterologous Expression and Purification of MalA
This protocol is adapted from methodologies used for flavin-dependent halogenases.[1][4]
1. Expression Vector and Host Strain:
- The gene encoding MalA is cloned into a pET28a vector, which provides an N-terminal His6-tag for affinity purification.
- The expression host is typically E. coli BL21(DE3) cells, often co-transformed with a chaperone plasmid like pGro7 for improved protein folding.
2. Culture Growth and Induction:
- Inoculate a starter culture of LB medium containing appropriate antibiotics (e.g., kanamycin (B1662678) for pET28a and chloramphenicol (B1208) for pGro7) with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.
- Inoculate 1.5 L of fresh LB medium (with antibiotics) with the overnight culture.
- Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
- Cool the culture to 25°C and induce protein expression by adding 0.1 mM IPTG and 2 g/L L-arabinose (for chaperone expression).
- Continue to incubate the culture at 25°C for 16-20 hours with shaking.
3. Cell Lysis and Lysate Preparation:
- Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to remove cell debris.
4. Affinity and Size-Exclusion Chromatography:
- Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elute the His-tagged MalA protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- For further purification, subject the eluted protein to size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
- Pool the fractions containing the purified protein and confirm purity by SDS-PAGE.
In Vitro Halogenation Assay
This assay is used to determine the catalytic activity of the purified MalA enzyme.
1. Reaction Mixture:
- Prepare a reaction mixture in a suitable buffer (e.g., 50 mM NaH2PO4, pH 7.4).
- The reaction mixture should contain:
- Purified MalA enzyme (e.g., 5-10 µM)
- Substrate (premalbrancheamide or its derivatives, e.g., 50-100 µM)
- FAD (e.g., 10 µM)
- A flavin reductase (e.g., PrnF) and a reducing equivalent regeneration system (e.g., NADH or a glucose/glucose dehydrogenase system).
- Halide salt (e.g., 10-50 mM NaCl or NaBr).
2. Reaction Conditions:
- Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle shaking.
- Take aliquots at different time points to monitor the progress of the reaction.
3. Reaction Quenching and Product Analysis:
- Quench the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate (B1210297) or methanol).
- Centrifuge to precipitate the enzyme and other proteins.
- Analyze the supernatant for substrate consumption and product formation using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS).
X-ray Crystallography
This protocol outlines the general steps for obtaining crystal structures of MalA'.
1. Protein Crystallization:
- Concentrate the purified MalA' protein to a high concentration (e.g., 10-15 mg/mL) in a suitable buffer.
- Set up crystallization trials using vapor diffusion methods (sitting or hanging drop).
- Screen a wide range of crystallization conditions (precipitants, pH, salts, and additives). For MalA', crystals have been obtained using polyethylene (B3416737) glycol (PEG) as a precipitant.[1]
- To obtain substrate-bound structures, co-crystallize the protein with FAD, a halide ion, and the substrate of interest, or soak pre-formed crystals in a solution containing these components.
2. Data Collection and Structure Determination:
- Cryo-protect the crystals using a suitable cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data using appropriate software to determine the space group and unit cell parameters.
- Solve the crystal structure using molecular replacement with a homologous structure as a search model, if available.
- Refine the model against the experimental data and build the final atomic model.
Visualizations of Pathways and Workflows
To aid in the understanding of the complex processes involved in MalA/MalA' function and study, the following diagrams have been generated using Graphviz.
Caption: Proposed catalytic cycle of MalA/MalA' halogenases.
Caption: General experimental workflow for studying MalA/MalA' halogenases.
Conclusion
The MalA/MalA' iterative halogenases represent a fascinating and synthetically valuable class of enzymes. Their ability to perform late-stage, iterative halogenation on complex, free substrates sets them apart from other known halogenases. The unique structural features, including the zinc-binding motif and the expansive active site, provide a foundation for understanding their catalytic mechanism and for future protein engineering efforts. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to explore the capabilities of these remarkable biocatalysts for applications in drug discovery and synthetic chemistry. Further investigation into the substrate scope and engineering of regioselectivity will undoubtedly unlock the full potential of these powerful enzymes.
References
- 1. Function and structure of MalA/MalA’, iterative halogenases for late-stage C–H functionalization of indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function and Structure of MalA/MalA', Iterative Halogenases for Late-Stage C-H Functionalization of Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of MalA in the Malbrancheamide Biosynthetic Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the enzyme MalA, a key player in the biosynthesis of malbrancheamide (B1243991). It details the enzyme's function, presents its kinetic data, outlines relevant experimental protocols, and visualizes its role within the broader biosynthetic context.
Introduction: The Malbrancheamide Pathway
Malbrancheamide is a dichlorinated fungal indole (B1671886) alkaloid notable for its complex bicyclo[2.2.2]diazaoctane core and its biological activity, including calmodulin inhibition. It is produced by fungi such as Malbranchea aurantiaca and Malbranchea graminicola. The biosynthesis of malbrancheamide is a multi-step enzymatic cascade involving a nonribosomal peptide synthetase (NRPS) MalG, a prenyltransferase MalE, and an intramolecular Diels–Alderase MalC. The final and crucial steps of this pathway, the halogenation events that significantly contribute to malbrancheamide's bioactivity, are catalyzed by the enzyme MalA.
The Function of MalA: A Late-Stage Halogenase
MalA is a flavin-dependent halogenase (FDH). Unlike many halogenases that act on amino acid precursors early in biosynthetic pathways, MalA performs a late-stage C-H functionalization on the complex, fully formed scaffold of premalbrancheamide.
The primary role of MalA is to catalyze the iterative dichlorination of the indole ring of premalbrancheamide to produce malbrancheamide. This process is sequential, first adding one chlorine atom to generate monochlorinated intermediates (malbrancheamide B and isomalbrancheamide B) before adding a second to yield the final product.
Furthermore, MalA exhibits substrate promiscuity, capable of utilizing bromide ions to perform monobromination, which has been leveraged for the chemoenzymatic synthesis of novel bromo-chloro-malbrancheamide analogs.
Quantitative Data and Enzyme Kinetics
The catalytic efficiency of MalA has been characterized through Michaelis-Menten kinetics. The enzyme displays comparable catalytic rates (kcat) and substrate affinities (Km) for both the initial and second chlorination reactions, indicating its proficiency as an iterative catalyst.
Table 1: Michaelis-Menten Kinetic Parameters for MalA Chlorination Reactions
| Substrate | Product(s) | kcat (min⁻¹) | Km (μM) |
|---|---|---|---|
| Premalbrancheamide (2) | Malbrancheamide B (3) | 0.08 | 7.0 |
| Premalbrancheamide (2) | Isomalbrancheamide B (4) | 0.09 | 7.5 |
| Malbrancheamide B (3) | Malbrancheamide (1) | 0.12 | 4.4 |
| Isomalbrancheamide B (4) | Malbrancheamide (1) | 0.12 | 4.0 |
Data sourced from Fraley, A. E., et al. (2017).
MalA has also been successfully employed as a biocatalyst for generating novel halogenated compounds.
Table 2: Biocatalytic Production Yields using MalA
| Substrate | Reaction | Product | Yield (%) |
|---|---|---|---|
| Malbrancheamide B (3) | Bromination | Bromo-chloro-analog (7) | 24% |
| Isomalbrancheamide B (4) | Bromination | Bromo-chloro-analog (8) | 78% |
Data sourced from Fraley, A. E., et al. (2017).
Visualizing the Pathway and Process
To clarify the role of MalA, the following diagrams illustrate the overall biosynthetic pathway and the specific enzymatic steps catalyzed by MalA.
Figure 1. The malbrancheamide biosynthetic pathway highlighting the key enzymes.
Figure 2. Iterative chlorination of premalbrancheamide by MalA.
Experimental Protocols
The characterization of MalA involves standard biochemical and analytical techniques.
Protein Expression and Purification
-
Gene Synthesis and Cloning: The malA gene is synthesized and cloned into an expression vector (e.g., pET series) with an N-terminal polyhistidine tag.
-
Heterologous Expression: The vector is transformed into a suitable expression host, such as E. coli BL21(DE3). Cultures are grown at 37°C to an OD600 of ~0.6-0.8.
-
Protein Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM, followed by incubation at a lower temperature (e.g., 16-20°C) for 16-20 hours.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM).
-
Elution: The His-tagged MalA protein is eluted with a high-concentration imidazole buffer (e.g., 250-500 mM).
-
Gel Filtration: For higher purity, the eluted protein is further purified by size-exclusion (gel filtration) chromatography to remove aggregates and other contaminants.
In Vitro Halogenation Assay
-
Reaction Mixture: A typical reaction mixture contains purified MalA enzyme (1-5 µM), the substrate (e.g., premalbrancheamide, 50-100 µM), a flavin reductase partner, FAD (50 µM), NADH or NADPH (1 mM), and a halide salt (e.g., NaCl or NaBr, 10-50 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Initiation and Incubation: The reaction is initiated by adding the substrate or enzyme and incubated at a controlled temperature (e.g., 28-30°C) for several hours.
-
Quenching and Extraction: The reaction is quenched by adding an organic solvent, such as ethyl acetate. The organic layer is collected, dried, and resuspended in a solvent compatible with downstream analysis (e.g., methanol).
-
Analysis: Products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the halogenated products by comparing retention times and mass-to-charge ratios with authentic standards.
Enzyme Kinetics Analysis
-
Assay Conditions: Kinetic assays are performed under the conditions described in section 5.2, with varying concentrations of the substrate (premalbrancheamide or monochlorinated intermediates).
-
Time Course: Aliquots are taken at multiple time points, quenched, and analyzed by HPLC to determine the initial reaction velocity.
-
Data Analysis: The initial velocities are plotted against substrate concentrations. The resulting curve is fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values. The kcat is calculated from Vmax and the enzyme concentration.
Figure 3. Experimental workflow for the characterization of MalA.
Structural Insights
Structural analysis of MalA' (a 99% identical homolog from M. graminicola) revealed that it belongs to a new class of zinc-binding, flavin-dependent halogenases. The active site is large enough to accommodate the bulky premalbrancheamide substrate. Key amino acid residues, such as Lys108, are essential for catalytic activity, while Glu494 interacts with the indole nitrogen of the substrate via a hydrogen bond. This structural understanding provides a basis for future enzyme engineering efforts aimed at expanding the substrate scope or altering the regioselectivity of halogenation.
Conclusion
MalA is a crucial enzyme in the malbrancheamide biosynthetic pathway, responsible for the signature dichlorination of the indole scaffold. Its ability to perform iterative, late-stage halogenation on a complex substrate is noteworthy. The characterization of MalA's kinetics and structure not only illuminates the final steps of malbrancheamide formation but also highlights its potential as a powerful biocatalyst for the chemoenzymatic synthesis of novel, halogenated indole alkaloids for drug discovery and development.
Unearthing Nature's Halogenating Toolkit: A Technical Guide to Identifying Novel Halogenating Enzymes in Fungal Pathways
For Researchers, Scientists, and Drug Development Professionals
The incorporation of halogen atoms into molecular scaffolds is a powerful strategy in drug discovery, often enhancing potency, selectivity, and pharmacokinetic properties. Fungi, prolific producers of bioactive secondary metabolites, harbor a diverse and largely untapped reservoir of halogenating enzymes. This technical guide provides an in-depth exploration of the methodologies to identify, characterize, and utilize these novel biocatalysts, paving the way for the development of new therapeutics and greener synthetic processes.
Introduction to Fungal Halogenating Enzymes
Fungi employ a variety of enzymatic strategies to introduce halogen atoms (typically chlorine, bromine, and iodine) onto a wide range of substrates. These enzymes are broadly categorized based on their cofactor requirements and reaction mechanisms. Understanding these classes is crucial for targeted discovery efforts.[1][2]
-
Flavin-Dependent Halogenases (FDHs): This is the most extensively studied class of halogenases. They utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen to generate a reactive hypohalous acid intermediate, which then electrophilically attacks the substrate.[3][4] Fungal FDHs are often involved in the late stages of complex natural product biosynthesis.[5][6]
-
Heme-Dependent Haloperoxidases: These enzymes contain a heme prosthetic group and utilize hydrogen peroxide to oxidize halide ions. The resulting reactive halogenating species is less specific than that of FDHs.[1][7] The chloroperoxidase from Caldariomyces fumago is a classic example.[7]
-
Vanadium-Dependent Haloperoxidases (VHPOs): VHPOs utilize a vanadate (B1173111) cofactor and hydrogen peroxide to oxidize halides. They are known for their high stability and activity under harsh conditions.[8][9] Fungal VHPOs have been identified in species like Curvularia inaequalis.[8][9]
-
Non-Heme Iron-Dependent Halogenases: This class of enzymes utilizes a non-heme iron center and α-ketoglutarate to catalyze halogenation via a radical mechanism.
Experimental Workflow for Discovery and Characterization
The identification and characterization of novel fungal halogenating enzymes typically follows a multi-step workflow, beginning with in silico analysis and culminating in detailed biochemical characterization.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and characterization of novel fungal halogenating enzymes.
Genome Mining for Candidate Halogenases
Genome mining is a powerful in silico approach to identify putative halogenase-encoding genes within fungal genomes.[10]
Protocol:
-
Database Selection: Utilize public databases such as NCBI GenBank, MycoCosm, and FungiDB, or an in-house fungal genome database.
-
Probe Sequence Selection: Select a set of well-characterized fungal halogenase protein sequences as probes for BLASTp or tBLASTn searches. For example, use the sequence of a known flavin-dependent halogenase like GedL.[10]
-
Homology Search: Perform BLAST searches against the selected fungal genomes. Use a suitable E-value threshold (e.g., 1e-10) to identify homologous sequences.
-
Domain Analysis: Analyze the identified candidate sequences for conserved domains characteristic of halogenating enzymes using tools like InterProScan or Pfam. For flavin-dependent halogenases, look for FAD-binding and halogenase-specific domains.
-
Biosynthetic Gene Cluster (BGC) Analysis: Use tools like antiSMASH to analyze the genomic context of the candidate genes. The presence of a halogenase gene within a putative secondary metabolite BGC is a strong indicator of its function.[1]
-
Phylogenetic Analysis: Construct a phylogenetic tree using the candidate sequences and known halogenases to understand their evolutionary relationships and potentially infer substrate preferences.[10]
Heterologous Expression in Escherichia coli
E. coli is a commonly used host for the heterologous expression of fungal enzymes due to its rapid growth and well-established genetic tools.[5][11]
Protocol:
-
Gene Synthesis and Codon Optimization: Synthesize the candidate halogenase gene with codons optimized for E. coli expression to enhance protein yield.
-
Vector Construction: Clone the synthesized gene into a suitable E. coli expression vector, such as a pET or pASK vector, often with an N- or C-terminal His-tag for purification.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3) or T7 Express.[12][13]
-
Culture Growth: Grow the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.4-0.6.[14][15]
-
Induction of Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Lower the incubation temperature to 16-25°C and continue shaking for 16-20 hours to improve protein solubility.[12][14]
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000-5,000 x g for 15-20 minutes at 4°C. The cell pellet can be stored at -80°C.
Recombinant Protein Purification
Purification of the recombinant halogenase is essential for its biochemical characterization.
Protocol:
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000-20,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Immobilized Metal Affinity Chromatography (IMAC): Load the clarified supernatant onto a Ni-NTA or Talon cobalt affinity resin column. Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged halogenase from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): If higher purity is required, perform further purification steps such as size-exclusion chromatography (gel filtration) or ion-exchange chromatography using a Fast Protein Liquid Chromatography (FPLC) system.[12]
-
Buffer Exchange and Concentration: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and concentrate the protein using ultrafiltration devices.
-
Purity Assessment: Assess the purity of the enzyme by SDS-PAGE.
Enzymatic Assays
Enzymatic assays are performed to confirm the halogenating activity of the purified enzyme and to determine its substrate specificity and kinetic parameters.
Protocol for a Flavin-Dependent Halogenase:
-
Reaction Mixture: Prepare a reaction mixture typically containing:
-
Phosphate or Tris buffer (e.g., 100 mM, pH 7.5)
-
Substrate (e.g., 1 mM)
-
Purified halogenase (e.g., 1-10 µM)
-
FAD (e.g., 10-50 µM)
-
A flavin reductase system (e.g., Fre from E. coli) to regenerate FADH2
-
NADH or NADPH (e.g., 1-2 mM)
-
Halide salt (e.g., NaCl or KBr, 10-100 mM)
-
-
Initiation and Incubation: Initiate the reaction by adding the halogenase. Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a specific time period (e.g., 1-24 hours).
-
Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid (e.g., formic acid).
-
Product Analysis: Extract the products with an organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of halogenated products.
Colorimetric Assay for Haloperoxidases:
A common assay for haloperoxidases involves monitoring the halogenation of monochlorodimedone (MCD), which results in a change in absorbance at 290 nm.[16][17]
Data Presentation: Quantitative Analysis of Fungal Halogenating Enzymes
The following tables summarize key quantitative data for representative fungal halogenating enzymes.
Table 1: Kinetic Parameters of Fungal Vanadium-Dependent Haloperoxidases
| Enzyme | Fungus | Substrate | Km (mM) | kcat (s-1) | Reference |
| Chloroperoxidase (VCPO) | Curvularia inaequalis | Cl- | 3.2 (at pH 4.5) | - | [9] |
| Br- | 20 (at pH 4.5) | - | [9] | ||
| H2O2 | 0.06 | - | [18] | ||
| 2-phenylindole (for bromination) | 0.00152 | 1.74 | [19] | ||
| methylphenylindole (for bromination) | 0.00158 | 1.64 | [19] | ||
| Chloroperoxidase | Embellisia didymospora | Cl- | 1.2 | - | [18] |
| Br- | 0.005 | - | [18] |
Table 2: Substrate Specificity and Product Yields of Fungal Flavin-Dependent Halogenases
| Enzyme | Fungus | Substrate | Product(s) | Conversion/Yield | Reference |
| Rdc2 | Pochonia chlamydosporia | Dihydroresorcylide | Mono- and di-halogenated derivatives | - | [5] |
| 6-hydroxyisoquinoline | Chlorinated product | >5% | [20] | ||
| RadH | Chaetomium chiversii | 6-hydroxyisoquinoline | Chlorinated product | High conversion | [21] |
| Hydroxyquinoline | Halogenated product | Effective | [21] | ||
| Hydroxybenzothiophene | Halogenated product | Effective | [21] | ||
| GsfI | Aspergillus fumigatus | Various anilines and phenols | Halogenated derivatives | Variable | [20] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate key conceptual frameworks in the study of fungal halogenating enzymes.
Conclusion
The systematic identification and characterization of novel halogenating enzymes from fungal sources present a significant opportunity for expanding the biocatalytic toolbox for pharmaceutical and chemical industries. The methodologies outlined in this guide, from in silico genome mining to detailed biochemical characterization, provide a robust framework for researchers to unlock the vast potential of these fascinating enzymes. The continued exploration of fungal biodiversity, coupled with advances in synthetic biology and enzyme engineering, will undoubtedly lead to the discovery of new biocatalysts with tailored properties for a wide range of applications.
References
- 1. Halogenation in Fungi: What Do We Know and What Remains to Be Discovered? [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What’s New in Enzymatic Halogenations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Halogenase-Targeted Genome Mining Leads to the Discovery of (±) Pestalachlorides A1a, A2a, and Their Atropisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 13. Heterologous protein expression in E. coli [protocols.io]
- 14. iba-lifesciences.com [iba-lifesciences.com]
- 15. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 17. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Understanding Flavin-Dependent Halogenase Reactivity via Substrate Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: In Vitro Assay for MalA Halogenase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The flavin-dependent halogenase MalA is a key enzyme in the biosynthesis of malbrancheamide, a dichlorinated fungal indole (B1671886) alkaloid.[1] MalA catalyzes the iterative chlorination and monobromination of its substrate, premalbrancheamide, at the indole ring.[1][2] This late-stage C-H functionalization is of significant interest for the chemoenzymatic synthesis of novel halogenated compounds with potential therapeutic applications.[1][3] Understanding the activity and substrate specificity of MalA is crucial for its development as a biocatalyst. This application note provides a detailed protocol for an in vitro assay to determine the activity of MalA halogenase.
The assay relies on the reconstitution of the halogenation reaction in vitro, requiring purified MalA, the substrate, a flavin reductase to regenerate the reduced flavin cofactor (FADH₂), flavin adenine (B156593) dinucleotide (FAD), a nicotinamide (B372718) cofactor (NADH or NADPH), and halide ions. The reaction products are then analyzed by high-performance liquid chromatography (HPLC) to quantify substrate conversion and product formation.
Signaling Pathway and Reaction Mechanism
MalA is a flavin-dependent halogenase that utilizes a proposed chloramine (B81541) lysine (B10760008) intermediate for electrophilic aromatic substitution on its substrate.[3] The catalytic cycle begins with the reduction of FAD to FADH₂ by a flavin reductase at the expense of NADH or NADPH.[4] FADH₂ then reacts with molecular oxygen and a halide ion (Cl⁻ or Br⁻) to form a hypohalous acid intermediate within the enzyme's active site.[5] This reactive intermediate is then used to halogenate the indole ring of the substrate.[1][3]
Caption: Proposed reaction mechanism for MalA halogenase.
Experimental Workflow
The overall workflow for the in vitro MalA halogenase activity assay involves enzyme preparation, setting up the enzymatic reaction, quenching the reaction, and analyzing the products by HPLC.
Caption: Experimental workflow for the in vitro MalA halogenase assay.
Experimental Protocols
MalA Halogenase Expression and Purification
MalA can be heterologously expressed in E. coli and purified using affinity chromatography. A general protocol for the expression and purification of flavin-dependent halogenases is as follows:
-
Expression:
-
Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the MalA gene.
-
Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with 0.1-0.5 mM IPTG and incubate for 16-20 hours at 18-25°C.
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged MalA protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using a desalting column or dialysis.
-
Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
In Vitro Halogenase Activity Assay
This protocol is for a standard 100 µL reaction. Reactions should be prepared in triplicate, including a no-enzyme control.
Materials:
-
Purified MalA halogenase
-
Premalbrancheamide (or other substrate of interest)
-
Flavin reductase (e.g., SsuE or PrnF)
-
Flavin adenine dinucleotide (FAD)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Sodium chloride (NaCl) or sodium bromide (NaBr)
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4 or 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Methanol (for quenching)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a master mix containing the reaction buffer, FAD, NADH, flavin reductase, and halide salt at the desired final concentrations.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the substrate (e.g., premalbrancheamide dissolved in a minimal amount of DMSO) to each tube.
-
To initiate the reaction, add the purified MalA enzyme to each tube. For the no-enzyme control, add an equal volume of storage buffer.
-
Incubate the reactions at 25°C for a specified time (e.g., 1-4 hours or overnight for qualitative assays; for kinetic assays, multiple time points should be taken).
-
Quench the reactions by adding an equal volume of cold methanol.
-
Centrifuge the quenched reactions to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
Recommended Final Concentrations:
| Component | Final Concentration |
| MalA Halogenase | 1-10 µM |
| Substrate | 100-500 µM |
| FAD | 10-50 µM |
| NADH | 1-2 mM |
| Flavin Reductase | 0.5-2 µM |
| NaCl or NaBr | 10-50 mM |
| Reaction Buffer | 1X |
HPLC Analysis
The substrate and halogenated products can be separated and quantified by reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 10% to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm or 280 nm.[6]
-
Injection Volume: 10-20 µL.
Data Analysis:
-
Identify the peaks corresponding to the substrate and products based on their retention times, which can be confirmed using authentic standards or mass spectrometry.
-
Integrate the peak areas for the substrate and products.
-
Calculate the percent conversion of the substrate and the yield of each product.
-
For kinetic assays, plot the product concentration versus time to determine the initial reaction rate. Michaelis-Menten kinetics can be determined by measuring initial rates at varying substrate concentrations.
Data Presentation
Quantitative Data Summary
The following table summarizes the Michaelis-Menten kinetic parameters for the chlorination reactions catalyzed by MalA.[1]
| Reaction | Substrate | Product(s) | k_cat (min⁻¹) | K_m (µM) |
| First Chlorination | Premalbrancheamide | Malbrancheamide B and Isomalbrancheamide B | 0.08 - 0.09 | 7.0 - 7.5 |
| Second Chlorination | Malbrancheamide B | Malbrancheamide | 0.12 | 4.4 |
| Second Chlorination | Isomalbrancheamide B | Malbrancheamide | 0.12 | 4.0 |
The following table shows representative conversion percentages for in vitro reactions with MalA.[1]
| Reaction | Substrate | Product(s) | % Conversion |
| Chlorination | Premalbrancheamide | Malbrancheamide B, Isomalbrancheamide B, Malbrancheamide | 34%, 26%, 24% |
| Bromination | Malbrancheamide B | Bromo-chloro-malbrancheamide analog | 24% |
| Bromination | Isomalbrancheamide B | Bromo-chloro-malbrancheamide analog | 78% |
Conclusion
This application note provides a comprehensive protocol for conducting an in vitro activity assay for the MalA halogenase. By following these detailed methodologies, researchers can accurately assess the catalytic activity of MalA, investigate its substrate specificity, and explore its potential as a biocatalyst for the synthesis of novel halogenated compounds. The provided data and diagrams offer a clear framework for understanding the experimental workflow and interpreting the results.
References
- 1. Function and structure of MalA/MalA’, iterative halogenases for late-stage C–H functionalization of indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Separation of a Mixture of Antifungal Agents on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput Fluorescence Assay to Determine the Activity of Tryptophan Halogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Chemoenzymatic Synthesis Utilizing Biocatalysts
A-PDF-Download
Application Notes
1. Introduction to Chemoenzymatic Synthesis
Chemoenzymatic synthesis is a methodology that integrates enzymatic reactions into multi-step organic syntheses.[1] This strategy is particularly advantageous for producing chiral compounds, which are crucial in the pharmaceutical industry.[5][6] Enzymes, as biocatalysts, offer remarkable regio- and stereoselectivity, often eliminating the need for complex protection and deprotection steps common in traditional organic synthesis.[3] They operate under mild conditions, reducing energy consumption and the formation of byproducts.[1]
2. Advantages of Using Biocatalysts
-
High Selectivity: Enzymes exhibit high specificity for their substrates, leading to products with high enantiomeric excess (ee) and diastereomeric excess (de).[1][7]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous solutions at or near room temperature and neutral pH, which is environmentally friendly and preserves sensitive functional groups.[1][5]
-
Reduced Environmental Impact: The use of biocatalysts can significantly reduce the reliance on hazardous reagents and organic solvents, contributing to greener chemical processes.
-
Process Simplification: The high selectivity of enzymes can shorten synthetic routes by avoiding multiple protection and deprotection steps.[3]
3. Biocatalyst Immobilization
To enhance their stability, reusability, and ease of separation from the reaction mixture, enzymes are often immobilized on solid supports.[8][9] Immobilization can also, in some cases, improve the enzyme's activity and selectivity.[8] Common immobilization techniques include:
-
Adsorption: The enzyme is physically adsorbed onto the surface of a carrier.
-
Covalent Bonding: The enzyme is attached to the support via covalent bonds.
-
Entrapment: The enzyme is enclosed within a polymeric network.
-
Cross-linking: Enzyme molecules are cross-linked to form aggregates.
Magnetic nanoparticles are emerging as promising supports for enzyme immobilization due to their high surface area and the ease of separation using an external magnetic field.[9][10]
4. Enzyme Kinetics
Understanding the kinetic behavior of a biocatalyst is essential for process optimization. The Michaelis-Menten model is commonly used to describe the kinetics of many enzymes.[11][12]
-
Vmax : The maximum rate of the reaction when the enzyme is saturated with the substrate.[11]
-
Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate.[11]
These parameters are crucial for designing efficient biocatalytic processes and can be determined experimentally by measuring the initial reaction rate at various substrate concentrations.[12]
Experimental Protocols
The following protocols are representative of a chemoenzymatic synthesis process. As a specific protocol for a "MalA" biocatalyst is unavailable, a general procedure for the stereoselective reduction of a ketone to a chiral alcohol using a ketoreductase (KRED) is provided as an illustrative example.
Protocol 1: General Procedure for Ketoreductase-Mediated Asymmetric Reduction of a Prochiral Ketone
This protocol describes the use of a whole-cell biocatalyst expressing a ketoreductase for the synthesis of a chiral alcohol.
1. Materials:
- Prochiral ketone substrate
- Whole-cell biocatalyst (e.g., E. coli expressing a ketoreductase)
- Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
- Glucose (as a co-substrate for cofactor regeneration)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator
- Incubator shaker
2. Procedure:
- Prepare a suspension of the whole-cell biocatalyst in the phosphate buffer.
- Add the prochiral ketone substrate to the cell suspension. The final concentration of the substrate should be optimized for the specific enzyme and substrate.
- Add glucose to the reaction mixture to facilitate the in-situ regeneration of the NADPH or NADH cofactor required by the ketoreductase.
- Incubate the reaction mixture in an incubator shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm) for a specified period (e.g., 24-48 hours).
- Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Once the reaction is complete, centrifuge the mixture to separate the cells.
- Extract the supernatant with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude chiral alcohol.
- Purify the product by column chromatography if necessary.
- Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Protocol 2: Immobilization of an Enzyme on a Solid Support (e.g., Magnetic Nanoparticles)
This protocol outlines a general method for the covalent immobilization of an enzyme onto functionalized magnetic nanoparticles.
1. Materials:
- Purified enzyme solution
- Functionalized magnetic nanoparticles (e.g., with amino or carboxyl groups)
- Coupling agents (e.g., EDC/NHS for carboxylated particles or glutaraldehyde (B144438) for aminated particles)
- Phosphate buffer (pH 7.0)
- Magnetic separator
2. Procedure:
- Wash the magnetic nanoparticles with the phosphate buffer.
- Activate the functional groups on the nanoparticles using the appropriate coupling agent. For example, incubate carboxylated nanoparticles with EDC and NHS to form an active ester.
- Remove the excess coupling agent by washing the nanoparticles with the buffer, using a magnetic separator to retain the particles.
- Add the purified enzyme solution to the activated nanoparticles and incubate with gentle shaking for a few hours at a low temperature (e.g., 4 °C) to allow for covalent bond formation.
- Separate the immobilized enzyme from the solution using the magnetic separator.
- Wash the immobilized enzyme with the buffer to remove any unbound enzyme.
- The immobilized biocatalyst is now ready for use in a reaction. It can be easily recovered from the reaction mixture using a magnet and reused.[10]
Data Presentation
Table 1: Representative Data for Biocatalyst Performance in Chemoenzymatic Synthesis
| Entry | Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Lactobacillus reuteri | 3-acetylphenyl-N-ethyl-N-methylcarbamate | (R)-alcohol | 90 | 98 | [5] |
| 2 | Ketoreductase (KRED) | Diarylmethanone derivative | (S)-Diarylmethanol | >99 | >99 | [3] |
| 3 | Lipase (CALB) | Racemic chlorohydrin | Enantiopure butanoate | ~50 | >99 | [6] |
Table 2: Kinetic Parameters for a Hypothetical Biocatalyst
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Substrate A | 2.5 | 150 |
| Substrate B | 10.2 | 85 |
| Substrate C | 0.8 | 220 |
Visualizations
Caption: A generalized workflow for a chemoenzymatic synthesis process.
Caption: The process of enzyme immobilization onto a solid support material.
Caption: The reaction scheme for Michaelis-Menten enzyme kinetics.
References
- 1. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemo-enzymatic synthesis of natural products and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalysis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalyst immobilization on magnetic nano‐architectures for potential applications in condensation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. Enzyme kinetics - Wikipedia [en.wikipedia.org]
Application Note: Expression and Purification of Recombinant Maltase-A (MalA) Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maltase-A (MalA) is an α-glucosidase responsible for the hydrolysis of maltose (B56501) into glucose, playing a key role in carbohydrate metabolism. In Escherichia coli, MalA is part of the maltose regulon, which is involved in the uptake and utilization of maltodextrins.[1] The production of high-purity, active recombinant MalA is essential for a variety of research applications, including structural biology, enzyme kinetics, and inhibitor screening for drug development.
This application note provides a detailed protocol for the expression of recombinant, N-terminally His-tagged MalA in E. coli and its subsequent purification using Immobilized Metal Affinity Chromatography (IMAC). The use of an E. coli expression system is advantageous due to its rapid growth, cost-effectiveness, and the availability of a wide range of genetic tools.[2][3] The pET vector system, under the control of a strong T7 promoter, allows for high-level expression of the target protein.[4][5] The engineered hexahistidine tag (His-tag) facilitates a streamlined, single-step purification process with high specificity.[6]
Materials and Reagents
1. Gene Cloning and Transformation
-
malA gene sequence (UniProt ID: P0A9G8)
-
pET-28a(+) expression vector
-
Restriction enzymes (e.g., NdeI, XhoI)
-
T4 DNA Ligase
-
DH5α competent E. coli cells
-
BL21(DE3) competent E. coli cells
-
LB Broth and LB Agar (B569324) plates
-
Kanamycin (B1662678) (50 mg/mL stock)
2. Protein Expression
-
Terrific Broth (TB)
-
Kanamycin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)
3. Protein Purification
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole (B134444), 1 mM DTT)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM DTT)
-
DNase I
-
Protease inhibitor cocktail (e.g., cOmplete™, EDTA-free)
-
Ni-NTA Agarose (B213101) resin
-
Chromatography column
-
Dialysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
4. Protein Analysis
-
Bradford Reagent or BCA™ Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 12% Mini-PROTEAN® TGX™ Precast Gels)
-
Coomassie Brilliant Blue R-250 Staining Solution
-
Destaining Solution (40% methanol, 10% acetic acid)
Experimental Workflow
The overall process from gene cloning to purified protein is outlined below.
Caption: Workflow for MalA expression and purification.
Detailed Experimental Protocols
Protocol 1: Gene Cloning and Transformation
-
Gene Amplification: Amplify the malA coding sequence from E. coli genomic DNA using PCR primers that add NdeI and XhoI restriction sites to the 5' and 3' ends, respectively. The forward primer should be designed to ensure the gene is in-frame with the vector's N-terminal His-tag.
-
Vector and Insert Preparation: Digest both the PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes. Purify the digested DNA fragments using a gel extraction kit.
-
Ligation: Ligate the digested malA insert into the prepared pET-28a(+) vector using T4 DNA Ligase.
-
Transformation (Cloning Host): Transform the ligation mixture into chemically competent E. coli DH5α cells. Plate on LB agar containing 50 µg/mL kanamycin and incubate overnight at 37°C.
-
Verification: Screen colonies by colony PCR and restriction digest of purified plasmid DNA to confirm the correct insert. Sequence the final construct to verify the reading frame and absence of mutations.
-
Transformation (Expression Host): Transform the sequence-verified pET-28a-malA plasmid into chemically competent E. coli BL21(DE3) cells for protein expression.[4]
Protocol 2: Protein Expression and Cell Harvest
-
Starter Culture: Inoculate 50 mL of LB broth containing 50 µg/mL kanamycin with a single colony of BL21(DE3) harboring the pET-28a-malA plasmid. Grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of Terrific Broth (TB) containing 50 µg/mL kanamycin with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[2]
-
Expression: Continue to incubate the culture at 18°C for 16–20 hours with shaking.
-
Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 3: Protein Purification (IMAC)
-
Cell Lysis: Thaw the cell pellet on ice and resuspend in 30 mL of ice-cold Lysis Buffer per liter of original culture. Add lysozyme (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail.[7]
-
Sonication: Lyse the cells using a sonicator on ice. Use pulses of 30 seconds on, 30 seconds off for a total of 10 minutes of sonication time, or until the suspension is no longer viscous.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant, which contains the soluble His-tagged MalA protein.
-
Binding: Add the clarified lysate to 2 mL of pre-equilibrated Ni-NTA agarose resin in a chromatography column. Incubate for 1 hour at 4°C with gentle agitation to allow the His-tagged protein to bind to the resin.[6]
-
Washing: Allow the unbound fraction to flow through the column. Wash the resin with 10 column volumes (20 mL) of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound MalA protein with 5 column volumes (10 mL) of Elution Buffer.[8] The high concentration of imidazole competes with the His-tag for binding to the nickel ions, releasing the target protein.[8][9] Collect 1 mL fractions.
-
Analysis of Fractions: Run samples of the flow-through, wash, and elution fractions on an SDS-PAGE gel to assess purification efficiency.
-
Dialysis: Pool the fractions containing the purest MalA protein. Dialyze overnight at 4°C against 2 L of Dialysis Buffer to remove imidazole and exchange the buffer for storage.
Protocol 4: Protein Analysis and Storage
-
Purity Assessment: Analyze the final dialyzed protein sample by SDS-PAGE with Coomassie blue staining. A single prominent band at the expected molecular weight (~68 kDa for MalA + His-tag) indicates high purity.
-
Concentration Determination: Measure the protein concentration using a Bradford or BCA assay, with Bovine Serum Albumin (BSA) as a standard.
-
Storage: Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C for long-term stability.
Data Presentation and Expected Results
The success of the purification process can be quantified at each step. The following table provides an example of expected results from a 1 L culture.
| Purification Step | Total Protein (mg) | MalA Protein (mg) | Yield (%) | Purity (%) | Purification Fold |
| Crude Lysate | 500 | 25 | 100 | 5 | 1.0 |
| Clarified Lysate | 420 | 24.5 | 98 | 5.8 | 1.2 |
| Ni-NTA Flow-through | 385 | 0.5 | 2 | ~0 | - |
| Ni-NTA Eluate | 22 | 21 | 84 | >95 | 19.0 |
| Post-Dialysis | 20 | 19.5 | 78 | >95 | 19.0 |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no protein expression | - Plasmid instability or mutation.- Toxicity of MalA protein to E. coli.- Inefficient induction. | - Re-transform with freshly prepared plasmid.- Lower induction temperature (e.g., 16°C) and IPTG concentration (0.1 mM).- Use a different expression strain (e.g., C41(DE3)). |
| Protein is in inclusion bodies (insoluble) | - Expression level is too high or too fast.- Protein requires specific chaperones or has disulfide bonds. | - Reduce expression temperature and IPTG concentration.- Co-express with molecular chaperones (e.g., GroEL/ES).- Use a vector with a solubility-enhancing tag like MBP.[10][11] |
| Low binding to Ni-NTA resin | - His-tag is inaccessible.- Chelating agents (e.g., EDTA) in lysis buffer.- Incorrect pH of buffers. | - Clone with a C-terminal His-tag or add a flexible linker.- Ensure all buffers are EDTA-free.- Verify pH of all purification buffers is between 7.5-8.0. |
| High levels of contaminating proteins in eluate | - Insufficient washing.- Non-specific binding of bacterial metalloproteins. | - Increase wash step volume (20-30 column volumes).- Increase imidazole concentration in wash buffer (e.g., 30-40 mM). |
| Protein precipitates after dialysis | - High protein concentration.- Sub-optimal buffer conditions (pH, ionic strength). | - Perform dialysis with a lower protein concentration.- Screen for optimal buffer conditions (pH, salt concentration, additives like glycerol (B35011) or L-arginine). |
References
- 1. Restriction map of the Escherichia coli malA region and identification of the malT product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. cusabio.com [cusabio.com]
- 4. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Protein purification – Protein Expression and Purification Core Facility [embl.org]
- 8. Purification of His-tagged proteins | evitria [evitria.com]
- 9. m.youtube.com [m.youtube.com]
- 10. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes and Protocols: Substrate Specificity of MalA for Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
MalA is a flavin-dependent halogenase that plays a crucial role in the late-stage modification of indole (B1671886) alkaloids. Specifically, it is involved in the biosynthesis of malbrancheamide (B1243991), a dichlorinated fungal indole alkaloid, by catalyzing the iterative halogenation of the premalbrancheamide core structure. Understanding the substrate specificity of MalA is critical for its potential application in biocatalysis and the chemoenzymatic synthesis of novel halogenated compounds. These application notes provide a detailed overview of MalA's substrate specificity, experimental protocols for its characterization, and a summary of its kinetic parameters.
MalA Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biosynthetic pathway of malbrancheamide involving MalA and the general experimental workflow for characterizing its substrate specificity.
Caption: Biosynthetic pathway of malbrancheamide highlighting the role of MalA.
Caption: Workflow for determining MalA's substrate specificity.
Substrate Specificity and Kinetic Data
MalA exhibits activity on the natural precursor premalbrancheamide and its monochlorinated derivatives. The enzyme catalyzes both dichlorination and monobromination. Michaelis-Menten kinetics revealed that MalA shows equal selectivity for chlorination at both the C8 and C9 positions of the indole ring on premalbrancheamide. Interestingly, the catalytic efficiency for the second chlorination event is approximately double that of the initial chlorination, suggesting that the first halogenation primes the substrate for the subsequent reaction.
| Substrate | Reaction | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Premalbrancheamide | First Chlorination | 150 ± 30 | 0.40 ± 0.05 | 44 ± 10 | |
| Monochloro-premalbrancheamide | Second Chlorination | 100 ± 20 | 0.80 ± 0.05 | 130 ± 30 |
Experimental Protocols
MalA Expression and Purification
This protocol is adapted from general protein purification procedures and specific information on MalA purification.
a. Gene Expression:
-
The gene encoding MalA is cloned into a suitable expression vector (e.g., pMAL-c5X) and transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
Inoculate a 10 mL starter culture of LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the starter culture to inoculate 1 L of rich broth. Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.3 mM and incubate for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
b. Protein Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20 mM).
-
Elute the His-tagged MalA protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250 mM).
-
For higher purity, perform size-exclusion chromatography (gel filtration) using a column equilibrated with a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl).
-
Analyze protein purity by SDS-PAGE. Pool fractions containing pure MalA and concentrate.
In Vitro Enzyme Assay for Halogenation Activity
This protocol is based on the characterization of MalA activity.
-
Prepare a reaction mixture containing:
-
100 mM NaCl (for chlorination) or NaBr (for bromination)
-
2 mM NADPH
-
10 µM FAD
-
1 mM Substrate (e.g., premalbrancheamide)
-
5 µM purified MalA
-
Buffer (e.g., 50 mM HEPES, pH 7.5) to a final volume of 100 µL.
-
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at a suitable temperature (e.g., 28°C) for a defined period (e.g., 1-4 hours).
-
Quench the reaction by adding an equal volume of a solvent like ethyl acetate (B1210297) or methanol.
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Analyze the organic phase by High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and products.
Determination of Kinetic Parameters
-
Perform a series of enzyme assays as described above, varying the concentration of the substrate (e.g., premalbrancheamide) over a range that brackets the expected Km value.
-
Keep the enzyme concentration constant and low enough to ensure initial velocity conditions.
-
Quantify the initial reaction rates at each substrate concentration by measuring product formation over time using HPLC.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Determine the Michaelis-Menten parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.
-
Calculate kcat from the equation Vmax = kcat * [E], where [E] is the total enzyme concentration.
Product
Application Notes and Protocols: MalA in Late-Stage C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the flavin-dependent halogenase MalA, a powerful biocatalyst for the late-stage C-H functionalization of complex indole (B1671886) alkaloids. The detailed protocols and data presented herein are intended to facilitate the application of MalA in synthetic chemistry, particularly for the diversification of pharmacologically relevant scaffolds.
Introduction
MalA is a flavin-dependent halogenase (FDH) involved in the biosynthesis of the dichlorinated fungal indole alkaloid malbrancheamide.[1][2] It catalyzes the iterative dichlorination and monobromination of its natural substrate, premalbrancheamide, at the C8 and C9 positions of the indole ring.[2][3] This late-stage C-H functionalization is crucial for the biological activity of malbrancheamide.[1][4] MalA and its homolog MalA' are notable for being part of a unique subclass of zinc-binding FDHs that can act on complex, free-standing substrates, making them attractive tools for synthetic biology and medicinal chemistry.[2][3][5]
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for MalA with Natural Substrates
The kinetic parameters of MalA highlight its efficiency in catalyzing sequential chlorination reactions on its native substrate and its monochlorinated intermediates. The enzyme exhibits comparable catalytic efficiencies for both the initial and subsequent chlorination steps.[2]
| Substrate | Product(s) | kcat (min-1) | Km (μM) |
| Premalbrancheamide (2) | Malbrancheamide B (3) & Isomalbrancheamide B (4) | 0.08 (for 3), 0.09 (for 4) | 7.0 (for 3), 7.5 (for 4) |
| Malbrancheamide B (3) | Malbrancheamide (1) | 0.12 | 4.4 |
| Isomalbrancheamide B (4) | Malbrancheamide (1) | 0.12 | 4.0 |
Table 2: Chemoenzymatic Synthesis Yields using MalA
MalA can be employed as a biocatalyst to generate novel halogenated analogs of malbrancheamide. The following table summarizes the conversion percentages for specific chemoenzymatic reactions.[2]
| Substrate | Halogenation Reaction | Product | Conversion (%) |
| Premalbrancheamide (2) | Chlorination | Malbrancheamide B (3) | 34 |
| Premalbrancheamide (2) | Chlorination | Isomalbrancheamide B (4) | 26 |
| Premalbrancheamide (2) | Chlorination | Malbrancheamide (1) | 24 |
| Malbrancheamide B (3) | Bromination | 8-bromo-9-chloro-malbrancheamide (7) | 24 |
| Isomalbrancheamide B (4) | Bromination | 8-chloro-9-bromo-malbrancheamide (8) | 78 |
Table 3: Substrate Scope of MalA and its Mutants
MalA exhibits a degree of substrate promiscuity, enabling the halogenation of unnatural substrates. Furthermore, engineered variants of MalA, such as the S129A/P85S mutant, have shown altered reactivity and the ability to functionalize substrates that are unreactive with the wild-type enzyme.[1][4]
| Substrate Class | Enzyme Variant | Observation |
| Complex Pharmaceutically Relevant Substrates | Wild-type MalA | Active on select non-proprietary compounds.[1][4] |
| Novartis Library Compound 2-217 | Wild-type MalA | Bromination at the C6 position of the oxindole (B195798) ring.[1] |
| 20 Substrates from Novartis Library | MalA S129A/P85S Mutant | 6 out of 20 substrates showed halogenation.[1] |
| Premalbrancheamide (2) | MalA H253A Mutant | Selective for chlorination at the C9 position.[2] |
| Premalbrancheamide (2) | MalA H253F Mutant | Selective for chlorination at the C8 position.[2] |
Experimental Protocols
General Protocol for In Vitro Halogenation using MalA
This protocol describes a general procedure for the enzymatic halogenation of a substrate using purified MalA. This method requires a flavin reductase to regenerate the FADH₂ cofactor essential for the halogenase activity.
Materials:
-
Purified MalA enzyme
-
Purified Flavin Reductase (e.g., PrnF)
-
Substrate (e.g., premalbrancheamide or analog)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Nicotinamide adenine dinucleotide (NAD⁺) or Nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺)
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH) for NAD(P)H regeneration
-
Sodium chloride (NaCl) or Sodium bromide (NaBr)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Ethyl acetate (B1210297) for extraction
-
Methanol for quenching
-
HPLC and LC-MS for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture in a total volume of 100 µL of phosphate buffer.
-
Add Reagents: Add the following components to the reaction mixture to the final concentrations indicated:
-
Substrate: 0.5 - 1.0 mM
-
Purified MalA: 10 - 20 µM
-
Purified Flavin Reductase: 1 - 2 µM
-
FAD: 10 µM
-
NAD⁺ or NADP⁺: 1 mM
-
G6P: 5 mM
-
G6PDH: 1-2 U/mL
-
NaCl or NaBr: 10 - 50 mM
-
-
Initiate Reaction: The reaction can be initiated by the addition of the substrate or the enzymes.
-
Incubation: Incubate the reaction mixture at 25-30°C for 12-24 hours with gentle shaking.
-
Quenching: Stop the reaction by adding an equal volume (100 µL) of methanol.
-
Workup:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
-
Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the products by HPLC and LC-MS to determine conversion and identify the halogenated products.
-
For structural elucidation of new products, purification by preparative HPLC followed by NMR analysis is required.
-
Mandatory Visualization
References
- 1. books.rsc.org [books.rsc.org]
- 2. Function and structure of MalA/MalA’, iterative halogenases for late-stage C–H functionalization of indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.valpo.edu [scholar.valpo.edu]
- 5. Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Application [mdpi.com]
Troubleshooting & Optimization
improving MalA halogenase stability for industrial applications
Welcome to the technical support center for the MalA halogenase. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing and improving the stability of MalA for industrial applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guides
This section addresses common issues encountered during experiments with MalA halogenase.
Issue 1: Low or No Enzymatic Activity
Possible Causes and Solutions:
-
Improper Protein Folding: MalA, a fungal protein, may misfold when expressed in prokaryotic systems like E. coli, leading to inactive protein or inclusion bodies.
-
Solution: Co-express with chaperone proteins like GroEL/GroES to facilitate proper folding. Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., 0.1 mM IPTG) to slow down protein expression and allow more time for correct folding.
-
-
Inactive Cofactor: The catalytic activity of MalA is dependent on the reduced flavin adenine (B156593) dinucleotide (FADH₂).
-
Solution: Ensure a robust FADH₂ regeneration system is in place. This typically involves a flavin reductase (like RebF or PrnF) and a source of NADH, which can be regenerated by an enzyme like glucose dehydrogenase or alcohol dehydrogenase. Alternatively, NADH mimics can be used to simplify the system.
-
-
Sub-optimal Reaction Conditions: The activity of MalA is sensitive to pH and temperature.
-
Solution: Optimize the reaction buffer and temperature. While specific data for Malbranchea MalA is limited, a MalA from Sulfolobus acidocaldarius shows optimal activity at pH 5.0 and a temperature of 95°C. Note that the optimal conditions for Malbranchea MalA may differ. It is recommended to perform a pH and temperature optimization matrix for your specific substrate.
-
-
Presence of Inhibitors: Contaminants from the expression host or purification process can inhibit enzyme activity.
-
Solution: Ensure high purity of the enzyme preparation. Perform thorough dialysis or buffer exchange after purification to remove any potential inhibitors.
-
Issue 2: Protein Aggregation and Precipitation
Possible Causes and Solutions:
-
High Protein Concentration: Concentrated solutions of MalA may be prone to aggregation.
-
Solution: Work with optimal protein concentrations. If high concentrations are necessary, consider adding stabilizing agents to the buffer, such as glycerol (B35011) (5-20%), or non-detergent sulfobetaines.
-
-
Sub-optimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein instability and aggregation.
-
Solution: Screen different buffer systems and pH ranges to find the optimal conditions for MalA solubility and stability.
-
-
Post-translational Modification Issues: When expressed in E. coli, MalA may lack necessary post-translational modifications, leading to instability.
-
Solution: While challenging, consider expression in a eukaryotic host system like yeast (Pichia pastoris or Saccharomyces cerevisiae) which may provide a more suitable environment for folding and modification.
-
Issue 3: Low Expression Yields
Possible Causes and Solutions:
-
Codon Usage Bias: The codon usage of the Malbranchea aurantiaca gene may not be optimal for expression in E. coli.
-
Solution: Synthesize a codon-optimized version of the MalA gene for the intended expression host.
-
-
Toxicity of the Protein: Overexpression of MalA might be toxic to the expression host.
-
Solution: Use a tightly regulated expression vector (e.g., pET vectors) and keep the induction levels low to moderate. Ensure there is no "leaky" expression before induction.
-
-
Inefficient Lysis and Purification: A significant amount of protein can be lost during cell lysis and purification steps.
-
Solution: Optimize the cell lysis protocol (e.g., sonication, French press) to ensure efficient release of the soluble protein. Use an appropriate purification strategy, such as affinity chromatography (e.g., His-tag), and optimize the buffer conditions at each step to minimize protein loss.
-
Frequently Asked Questions (FAQs)
Q1: What makes MalA halogenase interesting for industrial applications?
A1: MalA is a unique flavin-dependent halogenase (FDH) that can perform iterative dichlorination on complex indole (B1671886) alkaloids, specifically premalbrancheamide. It acts on a free substrate, which simplifies its application compared to halogenases that require a carrier protein. Its ability to perform late-stage C-H functionalization on complex molecules is highly valuable in drug discovery and development for creating novel analogs with potentially improved biological activities.
Q2: What is the proposed reaction mechanism for MalA?
A2: MalA follows a similar mechanism to other FDHs, where FADH₂ reacts with molecular oxygen and a halide ion to generate a hypohalous acid (HOX) intermediate. This reactive species is then channeled through a tunnel to the active site. A key lysine (B10760008) residue (Lys108 in MalA') is crucial for catalysis and is proposed to be involved in the electrophilic aromatic substitution reaction on the substrate.
Q3: How can the stability of MalA be improved?
A3: Several protein engineering strategies can be employed to enhance the stability of MalA:
-
Site-Directed Mutagenesis: Introducing specific mutations can improve thermal and operational stability. For other FDHs, mutations increasing surface charge have been shown to deter protein aggregation.
-
Disulfide Engineering: Introducing cysteine residues at the dimer interface can create covalent disulfide bonds, which has been shown to significantly increase the thermostability of other FDHs.
-
Directed Evolution: This powerful technique involves generating a library of random mutants and screening
Technical Support Center: Troubleshooting Low Yield in MalA-Mediated Reactions
Welcome to the technical support center for MalA-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low product yield in enzymatic reactions involving the hypothetical enzyme Maltose-utilizing Aldolase (MalA) .
Hypothetical Reaction: Maltose-utilizing Aldolase (MalA) is an enzyme that catalyzes the conversion of Maltose-1-Phosphate (M1P) into Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde-3-Phosphate (G3P). This reaction is a critical step in various bioprocessing and drug synthesis pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My MalA reaction has a significantly lower yield than expected. What are the primary potential causes?
Low product yield can stem from a range of factors, from enzyme inactivity to suboptimal reaction conditions.[1] A systematic investigation is the best approach. The most common areas to investigate are:
-
Enzyme Activity and Stability: The MalA enzyme may be inactive, unstable, or at too low a concentration.
-
Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for MalA activity.[2][3]
-
Substrate and Cofactor Availability: The concentration or purity of the Maltose-1-Phosphate (M1P) substrate or any required cofactors (e.g., Mg²⁺) may be incorrect.[1]
-
Presence of Inhibitors: Contaminants in the reagents, buffers, or glassware could be inhibiting the enzyme.[4][5]
-
Product Degradation: The products (DHAP or G3P) may be unstable or volatile under the current reaction or purification conditions.[6]
Q2: How can I determine if my MalA enzyme is inactive or has low activity?
To pinpoint an issue with the enzyme itself, it is recommended to perform an enzyme activity assay.[1] This involves testing the activity of MalA under ideal conditions with its specific substrate and monitoring product formation over time.[7][8]
Troubleshooting Steps:
-
Run a Positive Control: Use a batch of MalA enzyme known to be active. If the control works, the issue is likely with your specific enzyme stock.
-
Check Storage Conditions: Ensure the enzyme has been stored at the correct temperature (e.g., -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.[9][10]
-
Verify Enzyme Concentration: Use a reliable protein quantification method (e.g., Bradford or BCA assay) to confirm the enzyme concentration in your stock solution. Low concentration will lead to a lower reaction rate.[11]
-
Assess for Proteolytic Degradation: If the enzyme preparation is not pure, proteases could be degrading MalA. Consider adding a protease inhibitor cocktail to a small test reaction.
Q3: The pH and temperature in my experiment are based on published protocols, but the yield is still low. What could be wrong with my reaction conditions?
Even when following a protocol, slight variations can significantly impact enzyme activity. Each enzyme has an optimal pH and temperature range where it functions most efficiently.[3][12][13]
Optimization and Troubleshooting Data
| Parameter | Suboptimal Condition | Potential Cause & Effect | Recommended Action |
| pH | Too low or too high | Alters the ionization state of amino acids in the active site, potentially leading to denaturation and loss of activity.[2][12][14] | Perform a pH optimization experiment by testing a range of buffers (e.g., pH 6.0 to 8.5) to find the optimal pH for MalA.[15][16] |
| Temperature | Too low | Reduces the kinetic energy of the system, slowing the reaction rate.[12][13] Does not typically cause irreversible damage.[12] | Increase the temperature in increments (e.g., 25°C, 30°C, 37°C) to find the optimum. |
| Temperature | Too high | Causes irreversible denaturation of the enzyme by disrupting its tertiary structure, leading to a complete loss of activity.[2][13] | Run the reaction at the lower end of the recommended temperature range. Avoid temperatures above the known denaturation point. |
| Ionic Strength | Too low or too high | Can affect the enzyme's structure and its interaction with the substrate.[15] | Test a range of salt concentrations (e.g., 50 mM to 200 mM NaCl or KCl) to determine the optimal ionic strength.[15] |
| Cofactors | Absent or low concentration | If MalA requires a metal cofactor (e.g., Mg²⁺), its absence will result in little to no activity. | Ensure all necessary cofactors are present at their optimal concentrations. |
Q4: Could there be an inhibitor in my reaction mixture? How do I check for this?
Yes, inhibitors are a common cause of reduced enzyme activity.[4] They can be present as contaminants in your substrate, buffer, or even leached from plasticware. Inhibitors can act in several ways, such as by binding to the active site (competitive inhibition) or another site that changes the enzyme's shape (non-competitive inhibition).[4][5][17][18]
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure your substrate, buffer components, and water are of the highest possible purity.
-
Run a Spiking Experiment: Add a small amount of your reaction mixture (without the enzyme) to a control reaction that is known to work. If the control reaction's yield drops, it indicates the presence of an inhibitor.
-
Check for Product Inhibition: High concentrations of the products (DHAP, G3P) or byproducts can sometimes inhibit the enzyme.[6][15] Run a time-course experiment to measure the initial reaction rate before products accumulate.[6][10]
-
Consider Chelating Agents: If your enzyme requires a metal cofactor, chelating agents like EDTA in your buffer can remove it and inactivate the enzyme.[15]
Experimental Protocols
Protocol: Standard Activity Assay for MalA Enzyme
This protocol describes a spectrophotometric method to measure the initial velocity of the MalA reaction by coupling the production of Glyceraldehyde-3-Phosphate (G3P) to the oxidation of NADH.
Materials:
-
MalA Enzyme Stock Solution
-
Maltose-1-Phosphate (M1P) Substrate Solution (100 mM)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl₂, pH 7.5)
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) coupling enzyme
-
NAD⁺ Solution (50 mM)
-
Sodium Arsenate (to inhibit further reaction of G3P)
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare a master mix containing Assay Buffer, NAD⁺, Sodium Arsenate, and the coupling enzyme GAPDH.
-
Assay Setup:
-
In a 96-well plate, add 180 µL of the master mix to each well.
-
Add 10 µL of various concentrations of M1P substrate to different wells. Include a "no substrate" control.
-
Add 10 µL of diluted MalA enzyme solution to initiate the reaction. The final volume should be 200 µL.
-
-
Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to the amount of G3P produced.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time curve.[8][19]
-
One unit of MalA activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmole of G3P per minute under the specified conditions.
-
Visualizations
Diagrams of Pathways and Workflows
Caption: The MalA-mediated reaction pathway converting M1P to DHAP and G3P.
Caption: A systematic workflow for troubleshooting low yield in enzymatic reactions.
Caption: Logical relationships between common issues and low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme Inactivation: 5 Powerful Insights into Its Science [fermentorchina.com]
- 3. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 4. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. benchchem.com [benchchem.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. conductscience.com [conductscience.com]
- 13. Changes in Enzyme Activity – MHCC Biology 112: Biology for Health Professions [openoregon.pressbooks.pub]
- 14. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. study.com [study.com]
- 18. quora.com [quora.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MalA Catalysis
Welcome to the technical support center for MalA, a glycosyltransferase used in various research and drug development applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental conditions and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the general function of MalA?
MalA is a glycosyltransferase that catalyzes the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. Glycosyltransferases are crucial for the synthesis of complex carbohydrates, glycoproteins, and glycolipids, which play vital roles in various biological processes.
Q2: What are the typical substrates for MalA?
MalA exhibits specificity for both the donor and acceptor substrates. While specificities can vary, a common donor substrate is a nucleotide-activated sugar, such as UDP-glucose. The acceptor substrate can be a range of molecules, including proteins, lipids, or other carbohydrates. It is recommended to consult the specific datasheet for your MalA variant for detailed substrate specificity information.
Q3: What are the optimal reaction conditions for MalA catalysis?
The optimal reaction conditions for MalA can vary depending on the specific variant and substrates used. However, general guidelines are provided in the table below. It is highly recommended to perform an optimization experiment for your specific application.
Q4: How should I store MalA to maintain its activity?
Proper storage is critical for maintaining enzyme activity.[1] It is generally recommended to store MalA at -20°C or -80°C in a solution containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles, as this can lead to a loss of activity.[1][2] For daily use, it is advisable to prepare small aliquots of the enzyme.[2]
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity
Possible Causes and Solutions:
-
Incorrect Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for MalA activity.[1][3][4]
-
Solution: Verify that the reaction buffer is at the optimal pH and that the incubation is carried out at the recommended temperature.[1] Refer to the "Optimal Reaction Conditions for MalA Catalysis" table and the "Experimental Protocol for Optimizing Reaction Conditions" section below to determine the optimal conditions for your specific substrates.
-
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling.[1]
-
Missing Cofactors: Some glycosyltransferases require divalent metal ions (e.g., Mg²⁺, Mn²⁺) for activity.[5][6]
-
Solution: Check the product datasheet to see if a cofactor is required. If so, ensure it is added to the reaction mixture at the recommended concentration.
-
-
Substrate Issues: The substrate concentration may be too low, or the substrates may have degraded.
-
Solution: Verify the concentration and integrity of your donor and acceptor substrates. Prepare fresh substrate solutions if necessary. Increasing the substrate concentration can sometimes increase the reaction rate.[3]
-
Issue 2: Inconsistent or Irreproducible Results
Possible Causes and Solutions:
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in reagent concentrations.[7]
-
Solution: Use calibrated pipettes and ensure proper pipetting technique.[2] Prepare a master mix for common reagents to minimize pipetting variability between samples.
-
-
Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity.[4]
-
Solution: Use a calibrated incubator or water bath to ensure a stable and accurate incubation temperature.
-
-
"Edge Effect" in Microplates: When using microplates, wells on the outer edges may experience more evaporation, leading to changes in reagent concentrations.[4]
-
Solution: To mitigate this, you can fill the outer wells with a buffer or water, or use a temperature-controlled plate reader.[1]
-
-
Reaction Time: If the reaction proceeds too quickly, it may be difficult to obtain consistent measurements.
-
Solution: Consider reducing the enzyme concentration or the reaction time to ensure you are measuring the initial reaction velocity.[7]
-
Issue 3: High Background Signal
Possible Causes and Solutions:
-
Substrate Instability: The donor or acceptor substrate may be unstable under the reaction conditions, leading to a non-enzymatic signal.
-
Solution: Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.[1]
-
-
Contaminating Enzymes: The enzyme preparation may contain other enzymes that can react with the substrates or detection reagents.
-
Solution: Use a highly purified MalA preparation. If you suspect contamination, you may need to further purify your enzyme.
-
-
Detection Method Interference: Components of the reaction mixture may interfere with the detection assay.
-
Solution: Run appropriate controls, such as a reaction mixture without the substrate, to identify any interfering substances.
-
Data Presentation
Table 1: Optimal Reaction Conditions for MalA Catalysis
| Parameter | Optimal Range | Notes |
| pH | 6.5 - 8.0 | Most glycosyltransferases are active in a neutral to slightly alkaline pH range.[8] The optimal pH can be substrate-dependent. |
| Temperature | 25°C - 40°C | Enzyme activity generally increases with temperature up to an optimum, after which the enzyme will denature.[9] For enzymes from thermophilic organisms, this range can be significantly higher.[10] |
| Divalent Cations | 1 - 10 mM (Mg²⁺ or Mn²⁺) | The requirement and optimal concentration of divalent cations are specific to the enzyme. Not all glycosyltransferases require them. |
| Substrate Conc. | 1 - 10 x Kₘ | For kinetic studies, substrate concentrations around the Kₘ value are recommended. For maximizing product yield, higher concentrations may be used, but be aware of potential substrate inhibition. |
| Enzyme Conc. | 0.1 - 2 µM | The optimal enzyme concentration depends on the desired reaction rate and should be determined empirically. |
Experimental Protocols
Experimental Protocol for Optimizing Reaction Conditions
This protocol provides a general framework for optimizing the reaction conditions for MalA catalysis.
1. Materials:
- Purified MalA enzyme
- Donor substrate (e.g., UDP-glucose)
- Acceptor substrate
- Reaction buffers with varying pH values (e.g., HEPES, Tris-HCl)
- Stock solutions of divalent cations (e.g., MgCl₂, MnCl₂)
- Quenching solution (e.g., 1% trifluoroacetic acid)
- Detection reagents (specific to your assay)
2. pH Optimization: a. Prepare a series of reaction mixtures, each with a different pH buffer (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). b. Keep the concentrations of the enzyme, donor substrate, acceptor substrate, and any cofactors constant. c. Incubate the reactions at a constant temperature (e.g., 37°C) for a fixed period. d. Stop the reactions and measure the product formation using your chosen detection method. e. Plot the enzyme activity against the pH to determine the optimal pH.
3. Temperature Optimization: a. Prepare identical reaction mixtures using the optimal pH determined in the previous step. b. Incubate the reactions at a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C). c. Stop the reactions at a fixed time point and measure product formation. d. Plot enzyme activity against temperature to determine the optimal temperature.
4. Divalent Cation Optimization: a. If MalA requires a divalent cation, set up reactions with varying concentrations of the cation (e.g., 0, 1, 2, 5, 10, 20 mM). b. Use the optimal pH and temperature determined previously. c. Measure product formation and plot activity against the cation concentration to find the optimum.
5. Substrate Concentration Optimization (Michaelis-Menten Kinetics): a. Vary the concentration of one substrate while keeping the other substrate at a saturating concentration. b. Measure the initial reaction rates for each substrate concentration. c. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ.
Mandatory Visualizations
Caption: Experimental workflow for optimizing MalA reaction conditions.
Caption: Troubleshooting guide for MalA catalysis experiments.
References
- 1. youtube.com [youtube.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Enzyme assay - Wikipedia [en.wikipedia.org]
- 4. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 5. Structure and function of malic enzymes, a new class of oxidative decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jackwestin.com [jackwestin.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. The Optimum Temperature And PH For The Action Of An Enzyme [unacademy.com]
- 9. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
overcoming substrate inhibition in MalA enzyme kinetics
Welcome to the technical support center for researchers working with the MalA (also known as GlvA) enzyme from Bacillus subtilis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in your enzyme kinetic studies, with a particular focus on addressing substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the MalA enzyme and what is its function?
A1: MalA, also referred to as GlvA in some literature, is a 6-phospho-alpha-glucosidase from the bacterium Bacillus subtilis. It is a member of the glycoside hydrolase family 4. Its primary function is to catalyze the hydrolysis of 6-phospho-alpha-glucosides, such as maltose (B56501) 6'-phosphate, into glucose and glucose-6-phosphate. This enzymatic activity is crucial for the maltose utilization pathway in B. subtilis. The reaction mechanism is complex, involving a redox-elimination-addition pathway that requires NAD+ as a cofactor.[1][2]
Q2: What are the typical kinetic parameters for the MalA enzyme?
A2: Detailed kinetic parameters for MalA (GlvA) with its natural substrate, maltose 6'-phosphate, are not extensively reported in the form of simple Km and Vmax values in publicly available literature. However, kinetic analyses have been performed using various artificial substrates. For instance, the enzyme is capable of hydrolyzing both 6-phospho-alpha- and 6-phospho-beta-glucosides with activated leaving groups like p-nitrophenol.[1][2] The rate-limiting steps for these reactions are often the oxidation and deprotonation steps of the catalytic mechanism.[1] For accurate determination of kinetic parameters in your specific experimental setup, it is crucial to perform a detailed kinetic analysis with your substrate of interest.
Q3: My MalA enzyme shows no activity. What are the possible reasons?
A3: There are several potential reasons for a lack of MalA enzyme activity. Here are a few key points to check:
-
Missing Cofactor: MalA requires NAD+ for its catalytic activity. Ensure that NAD+ is present in your reaction buffer at an appropriate concentration. The reduced form, NADH, will not activate the enzyme.[1][2]
-
Incorrect pH or Temperature: Enzyme activity is highly dependent on pH and temperature. The optimal conditions for MalA should be determined empirically, but you can start with a pH around 6.0-7.0 and a temperature of 25-37°C as a general guideline for glucosidases.
-
Enzyme Instability: The enzyme may have been improperly stored or handled, leading to denaturation. Always store the enzyme at its recommended temperature and avoid repeated freeze-thaw cycles.
-
Inactive Enzyme Stock: The enzyme preparation itself might be inactive. If possible, test the activity with a known positive control substrate.
Troubleshooting Guide: Overcoming Substrate Inhibition
Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at high substrate concentrations. While not definitively documented for MalA with its natural substrate, it is a known issue for other glucosidases.[3] This section provides a guide to identifying and overcoming potential substrate inhibition in your MalA kinetic experiments.
Issue: The reaction rate decreases at higher substrate concentrations.
This is the classic sign of substrate inhibition. Instead of the reaction rate plateauing at Vmax, it starts to decline.
Possible Cause 1: Non-productive Substrate Binding
At high concentrations, the substrate may bind to the enzyme in a non-productive manner, forming an inactive enzyme-substrate complex. This can occur if the enzyme has a second, lower-affinity binding site for the substrate.[3]
Troubleshooting Steps:
-
Re-evaluate Substrate Concentration Range: The most straightforward approach is to use a substrate concentration range that is below the concentration at which inhibition is observed. This will allow you to determine the initial velocity and calculate Km and Vmax in the absence of inhibition.
-
Data Modeling: Fit your kinetic data to a model that accounts for substrate inhibition, such as the uncompetitive substrate inhibition model. This will allow you to estimate the inhibition constant (Ki).
-
Investigate Activators: Some enzymes that exhibit substrate inhibition can be activated by other molecules that prevent non-productive binding. While specific activators for MalA in this context are not known, you could experimentally screen for potential activators if this issue persists.
Possible Cause 2: Transglycosylation
For some glucosidases, at high substrate concentrations, the enzyme may catalyze the transfer of a glycosyl group from the substrate to another substrate molecule instead of water, leading to the formation of a non-productive product and a decrease in the rate of hydrolysis.[3]
Troubleshooting Steps:
-
Product Analysis: Analyze the reaction products at different substrate concentrations using techniques like HPLC or mass spectrometry to detect the presence of any unexpected larger oligosaccharides that might be the result of transglycosylation.
-
Optimize Reaction Conditions: Changes in pH or the presence of certain additives might influence the ratio of hydrolysis to transglycosylation. Experiment with slight variations in your buffer conditions to see if the inhibition can be minimized.
Summary of Kinetic Parameters for Glucosidases (for comparison)
Since specific kinetic data for B. subtilis MalA is limited, the following table provides a general range of kinetic parameters observed for other alpha-glucosidases to serve as a reference point for your experiments.
| Enzyme/Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Yeast α-glucosidase | p-nitrophenyl-α-D-glucopyranoside | 2.5 - 5.0 | 10 - 50 | General Literature |
| Bacillus sp. α-amylase | Starch | 1.0 - 10.0 mg/mL | Varies | [4][5] |
Note: These values are highly dependent on the specific enzyme, substrate, and assay conditions.
Experimental Protocols
General Protocol for MalA (6-phospho-alpha-glucosidase) Activity Assay
This protocol is a general guideline and should be optimized for your specific experimental needs. A common method for assaying glucosidase activity is to use a chromogenic substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a yellow product (p-nitrophenol) upon hydrolysis that can be measured spectrophotometrically. Note that for MalA, a phosphorylated version of this substrate would be required.
Materials:
-
Purified MalA enzyme
-
6-phospho-p-nitrophenyl-α-D-glucopyranoside (substrate)
-
Reaction Buffer (e.g., 50 mM Phosphate buffer, pH 6.8)
-
NAD+ solution
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Reagents: Prepare all solutions in the reaction buffer.
-
Enzyme Preparation: Dilute the MalA enzyme to the desired concentration in the reaction buffer containing NAD+.
-
Reaction Setup: In a microplate well or cuvette, add the reaction buffer and the substrate solution.
-
Initiate Reaction: Add the diluted enzyme solution to the substrate mixture to start the reaction.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes), ensuring initial velocity conditions are met.
-
Stop Reaction: Stop the reaction by adding the stop solution. The stop solution will also raise the pH, leading to the development of the yellow color of p-nitrophenol.
-
Measure Absorbance: Measure the absorbance of the solution at 405 nm.
-
Calculate Activity: Use a standard curve of p-nitrophenol to determine the amount of product formed and calculate the enzyme activity.
Visualizations
Logical Workflow for Troubleshooting Substrate Inhibition
Caption: Troubleshooting workflow for substrate inhibition.
Signaling Pathway of MalA Catalysis
Caption: Simplified catalytic pathway of MalA.
References
- 1. Mechanism of GlvA from Bacillus subtilis: a detailed kinetic analysis of a 6-phospho-alpha-glucosidase from glycoside hydrolase family 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. When substrate inhibits and inhibitor activates: implications of β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of alpha-amylase production in a batch and a fed-batch culture of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production and Partial Purification of Alpha Amylase from Bacillus subtilis (MTCC 121) Using Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Site-Directed Mutagenesis of MalA for Altered Regioselectivity
Welcome to the technical support center for researchers focused on engineering the regioselectivity of the glycosyltransferase MalA. This guide provides answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and standardized protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is site-directed mutagenesis and why is it used for MalA?
Site-directed mutagenesis is a molecular biology technique used to make specific, intentional changes to a DNA sequence.[1][2] For the glycosyltransferase MalA, this method is employed to alter its amino acid sequence, which can in turn modify its enzymatic properties, such as substrate specificity or, more specifically, its regioselectivity. By changing key amino acids in the active site, researchers can influence which position on a substrate molecule is chosen for glycosylation, a critical factor in synthesizing novel glycoconjugates for drug development.[2][3]
Q2: What is "regioselectivity" in the context of the MalA enzyme?
Regioselectivity refers to the preference of a chemical reaction to occur at one particular position or region over all other possible positions. For a glycosyltransferase like MalA, it describes the enzyme's ability to selectively attach a sugar moiety to a specific hydroxyl group on an acceptor molecule when multiple hydroxyl groups are available. Altering this preference is a primary goal of enzyme engineering.
Q3: How do I choose which amino acid residues to mutate in MalA to alter its regioselectivity?
Choosing mutation targets is crucial and typically involves a combination of strategies:
-
Structural Analysis: If the 3D structure of MalA is known, identify residues in the active site that interact with the substrate. Modifying these residues can change the substrate's orientation and, consequently, the site of glycosylation.[4]
-
Homology Modeling: If a crystal structure is unavailable, a homology model can be built based on related glycosyltransferases. This model can provide insights into the potential active site architecture.
-
Sequence Alignment: Comparing the sequence of MalA with other glycosyltransferases that have different regioselectivities can reveal key differing residues that may control this property.
-
Literature Review: Previous studies on similar enzymes often provide valuable information on which mutations have successfully altered regioselectivity.[5]
Q4: What are the main PCR-based methods for performing site-directed mutagenesis?
Several PCR-based methods are available, with the most common being:
-
QuikChange (Whole Plasmid Mutagenesis): This popular method uses a pair of complementary mutagenic primers to amplify the entire plasmid.[6] The parental, methylated template DNA is then digested with the DpnI restriction enzyme, leaving behind the newly synthesized, mutated plasmid.[3][6]
-
Overlap Extension PCR: This technique involves two initial PCR reactions to generate two overlapping DNA fragments, both containing the desired mutation.[7] A second PCR reaction then uses these fragments as a template to create the full-length mutated gene.[7]
-
Megaprimer PCR: This method uses two rounds of PCR. The first round generates a "megaprimer" containing the mutation, which is then used in a second round to amplify the entire gene.[7]
Below is a diagram illustrating the general workflow for altering MalA regioselectivity.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of MalA via Whole Plasmid PCR
This protocol is adapted from standard QuikChange methodologies.[6][8]
1. Primer Design:
-
Design two complementary primers, typically 25-45 nucleotides in length.
-
The desired mutation should be in the center of the primers.
-
Aim for a melting temperature (Tm) of ≥78°C.
-
Ensure the primers start and end with a G or C to enhance binding.[9]
2. PCR Amplification:
-
Set up the following 50 µL reaction:
-
5 µL of 10x reaction buffer
-
10-50 ng of dsDNA plasmid template (MalA in an expression vector)
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM each)
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra or Q5)[6]
-
Add nuclease-free water to 50 µL.
-
-
Use the following PCR cycling conditions, adjusting the extension time based on plasmid size (approx. 30-60 seconds per kb):[8][10]
-
Initial Denaturation: 95°C for 2 minutes
-
18-30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-68°C for 30 seconds
-
Extension: 68°C for 1 minute/kb
-
-
Final Extension: 68°C for 5 minutes
-
3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme (10-20 U/µL) directly to the amplified PCR product.[6]
-
Incubate at 37°C for at least 1-2 hours to digest the methylated parental DNA template.[9]
4. Transformation:
-
Transform 1-5 µL of the DpnI-treated DNA into 50 µL of high-efficiency competent E. coli cells.[11]
-
Follow a standard heat-shock or electroporation protocol.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection. Incubate overnight at 37°C.
5. Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Send the purified plasmid for Sanger sequencing to confirm the presence of the desired mutation and check for any secondary, unwanted mutations.
Protocol 2: MalA Mutant Activity Assay
1. Protein Expression and Purification:
-
Transform the sequence-verified mutant plasmid into an appropriate protein expression host strain (e.g., E. coli BL21(DE3)).
-
Grow the cells and induce protein expression (e.g., with IPTG).
-
Harvest the cells and purify the mutant MalA protein, for instance, using affinity chromatography if the protein is tagged (e.g., with a His-tag).
2. Enzymatic Reaction:
-
Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).[12]
-
The reaction should contain:[12]
-
The purified mutant MalA enzyme (e.g., 20 µg)
-
The acceptor substrate (the molecule to be glycosylated)
-
The sugar donor (e.g., UDP-glucose)
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period (e.g., 1-12 hours), which may require optimization.[12]
-
Terminate the reaction by adding a solvent like ice-cold methanol.[12]
3. Product Analysis:
-
Centrifuge the terminated reaction to remove the precipitated protein.
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to separate the different regioisomeric products.
-
Identify and quantify the products by comparing them to known standards or by using Mass Spectrometry (MS).
-
Calculate the percentage of each regioisomer to determine the new regioselectivity of the mutant enzyme.
Troubleshooting Guide
Category: Mutagenesis & Transformation
Q: I performed the mutagenesis PCR, but I don't see a band on the gel. A:
-
Check Reagents: Ensure your DNA template, primers, dNTPs, and polymerase are not degraded.
-
Optimize Annealing Temperature: Your annealing temperature may be too high. Try running a gradient PCR to find the optimal temperature.[9]
-
Increase Extension Time: If your plasmid is large, ensure the extension time is sufficient (30-60 sec/kb).[8][10]
-
Add DMSO: For GC-rich templates, adding 3-5% DMSO can help with strand separation.[6][9]
Q: I have no (or very few) colonies after transformation. A:
-
Competent Cell Efficiency: Your competent cells may have low transformation efficiency. Always run a positive control transformation with a known plasmid to verify cell quality. The efficiency should ideally be >10^8 cfu/µg.[11][13]
-
PCR Product Amount: Too much PCR product in the transformation can inhibit it. Use only 1-5 µL of the DpnI-treated reaction.[10][13]
-
PCR Failure: A failed PCR is a common cause. Confirm that your PCR worked by running a small amount on an agarose (B213101) gel before the DpnI digest.[6]
-
Antibiotic Issue: Ensure you are using the correct antibiotic on your plates and that it is not expired.
Category: Sequencing & Mutation Verification
Q: My sequencing results show only the wild-type MalA sequence. A: This is a common issue and usually points to contamination with the original parental plasmid.
-
Ineffective DpnI Digestion: The DpnI enzyme may be inactive, or the incubation time was too short. Increase the digestion time to 2-4 hours or use a fresh aliquot of the enzyme.[9] Also, ensure the template plasmid was isolated from a dam+ E. coli strain (like DH5α), which methylates the DNA.[9]
-
Too Much Template DNA: Using too much template DNA (e.g., >50 ng) can lead to incomplete digestion by DpnI. Reduce the amount of template plasmid in your initial PCR to 1-10 ng.[10][13]
-
Insufficient PCR Cycles: If the PCR amplification is inefficient, the ratio of new mutated plasmid to old template plasmid will be low. Increasing the number of PCR cycles (up to 30) can help.
Category: Protein and Activity Analysis
Q: My mutant MalA protein expresses well but shows no enzymatic activity. A:
-
Essential Residue: The mutated amino acid may be essential for catalytic activity or proper protein folding. A drastic substitution (e.g., changing a small hydrophobic residue to a large charged one) can abolish function. Consider a more conservative mutation.
-
Misfolding: The mutation may have caused the protein to misfold, leading to inactive aggregates (inclusion bodies). Try expressing the protein at a lower temperature (e.g., 18-25°C) to improve folding.
-
Assay Conditions: The optimal conditions (pH, temperature) for the mutant enzyme may have shifted. Test the activity across a range of pH values and temperatures.[14]
Q: My mutation did not change the regioselectivity of MalA. A:
-
Non-Critical Residue: The targeted residue may not be directly involved in determining regioselectivity. Re-evaluate your structural model or sequence alignment to identify other candidate residues.
-
Subtle Effects: The effect may be too small to detect under your current assay conditions. Try running the reaction longer or using more sensitive analytical methods.
-
Multiple Residues Involved: Regioselectivity is often controlled by the interplay of several residues. Creating a combination of mutations (double or triple mutants) may be necessary to achieve a significant shift.[5]
Data Presentation: Quantifying Regioselectivity
After performing the activity assay and HPLC analysis, the quantitative data should be summarized in a clear table to compare the wild-type (WT) and mutant enzymes. This allows for a direct assessment of the change in regioselectivity.
Table 1: Example of Regioselectivity Profile for Wild-Type MalA and a Hypothetical Mutant
(Note: Data is illustrative and based on principles from enzyme engineering studies.[5])
| Enzyme | Acceptor Substrate | Product Regioisomer A (e.g., 6'-O-glycoside) | Product Regioisomer B (e.g., 4'-O-glycoside) | Total Conversion (%) |
| MalA WT | Flavonoid X | 95% | 5% | 88% |
| MalA W182A | Flavonoid X | 23% | 77% | 75% |
| MalA F250Y | Flavonoid X | 85% | 15% | 82% |
This table clearly demonstrates that the hypothetical W182A mutation successfully inverted the regioselectivity of MalA, while the F250Y mutation had only a minor effect. This format is essential for presenting your findings clearly.
References
- 1. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 2. neb.com [neb.com]
- 3. neb.com [neb.com]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Structure-based switch of regioselectivity in the flavin-dependent tryptophan 6-halogenase Thal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
- 8. bioinnovatise.com [bioinnovatise.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. neb.com [neb.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Molecular characterization and structure basis of a malonyltransferase with both substrate promiscuity and catalytic regiospecificity from Cistanche tubulosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. monash.edu [monash.edu]
Validation & Comparative
A Head-to-Head Comparison of MalA and MalA' Halogenases: Catalytic Efficiency in Malbrancheamide Biosynthesis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the catalytic efficiencies of two closely related flavin-dependent halogenases, MalA and MalA'. These enzymes are responsible for the crucial late-stage dichlorination of premalbrancheamide in the biosynthesis of the potent antitumor agent malbrancheamide (B1243991).
MalA and MalA', isolated from Malbranchea aurantiaca and Malbranchea graminicola respectively, are highly homologous enzymes, sharing 99% amino acid identity.[1] Functional studies have revealed that their catalytic activities are "essentially identical" under tested conditions.[1] This guide presents the available kinetic data for MalA, which can be considered representative for MalA', and details the experimental protocols used for this characterization.
Comparative Analysis of Catalytic Efficiency
The catalytic efficiency of an enzyme is a measure of its ability to convert a substrate into a product. It is determined by the ratio of the catalytic constant (kcat) to the Michaelis constant (Km), expressed as kcat/Km. A higher kcat/Km value indicates a more efficient enzyme.
The catalytic activity of MalA was assessed for the two sequential chlorination steps in the malbrancheamide pathway. The first step involves the chlorination of premalbrancheamide (here referred to as substrate 2 ) to form either of the two monochlorinated intermediates (substrates 3 and 4 ). The second step is the chlorination of these intermediates to yield the dichlorinated malbrancheamide (product 1 ).
| Reaction Step | Substrate | Product | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹mM⁻¹) |
| First Chlorination | Premalbrancheamide (2 ) | Monochloro-intermediate (3 ) | 0.08 | 7.0 | 11.5 |
| Premalbrancheamide (2 ) | Monochloro-intermediate (4 ) | 0.09 | 7.5 | 12.0 | |
| Second Chlorination | Monochloro-intermediate (3 ) | Dichloro-malbrancheamide (1 ) | 0.12 | 4.4 | 27.3 |
| Monochloro-intermediate (4 ) | Dichloro-malbrancheamide (1 ) | 0.12 | 4.0 | 29.7 |
Data sourced from Fraley et al., 2017.[1]
Notably, the catalytic efficiency for the second chlorination reaction is more than double that of the first, suggesting that the initial monochlorination "primes" the substrate for the subsequent halogenation step.[1]
Experimental Protocols
The following is a summary of the experimental methodology used to determine the kinetic parameters of MalA.
Enzyme Expression and Purification: The gene encoding MalA was cloned into an expression vector and transformed into a suitable host strain (e.g., E. coli). The enzyme was overexpressed and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity.
Enzyme Activity Assay: The catalytic activity of MalA was measured using a discontinuous assay. The reaction mixtures contained the purified enzyme, the substrate (premalbrancheamide or a monochlorinated intermediate), a flavin reductase, FAD, NADH, and a chloride source in a suitable buffer at a specific pH and temperature.
The reactions were initiated by the addition of the enzyme and incubated for a set period. The reaction was then quenched, and the products were extracted. The amount of product formed was quantified using high-performance liquid chromatography (HPLC) by comparing the peak area to a standard curve of the authentic product.
Kinetic Parameter Determination: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the initial reaction rates were measured at various substrate concentrations. The data were then fitted to the Michaelis-Menten equation using non-linear regression analysis. The catalytic constant (kcat) was calculated from Vmax and the enzyme concentration.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the biosynthetic pathway and the experimental workflow.
Caption: Biosynthetic pathway of malbrancheamide dichlorination by MalA/MalA'.
Caption: Experimental workflow for determining the catalytic efficiency of MalA/MalA'.
References
A Structural Showdown: MalA' Versus Other Flavin-Dependent Halogenases
A new class of zinc-binding flavin-dependent halogenases, exemplified by MalA', presents unique structural features and catalytic capabilities, setting it apart from its counterparts. This guide provides a detailed structural and functional comparison of MalA' with other well-characterized flavin-dependent halogenases (FDHs), offering valuable insights for researchers in biocatalysis and drug development.
MalA' is a fungal flavin-dependent halogenase that plays a crucial role in the late-stage dichlorination and monobromination of premalbrancheamide, a complex indole (B1671886) alkaloid.[1] Unlike many FDHs that act on simple amino acids or carrier protein-tethered substrates, MalA' efficiently functionalizes a free, structurally complex polycyclic substrate.[1] This unique capability is attributed to its distinct structural architecture, which includes a novel zinc-binding C-terminus and an expansive active site.[1]
Structural Distinctions of MalA'
The overall three-dimensional structure of MalA' shares similarities with other bacterial FDHs, featuring a conserved flavin-binding domain.[1] However, several key differences set it apart:
-
Zinc-Binding Motif: A defining feature of MalA' is the presence of a Zn²⁺-binding motif in its C-terminal domain, a characteristic not previously observed in other FDHs. This motif is crucial for the enzyme's structural integrity and may play a role in its catalytic mechanism.[1]
-
Expansive Active Site: MalA' possesses a significantly larger active site compared to many other FDHs.[1] This expanded cavity is capable of accommodating the bulky and complex premalbrancheamide substrate, a feature that distinguishes it from halogenases acting on smaller molecules like tryptophan.
-
Substrate Binding: The binding of substrates in the MalA' active site involves specific interactions, including a hydrogen bond between the indole nitrogen of the substrate and Glu494, and a Cl-π interaction with Phe489.[1]
A Comparative Overview of Flavin-Dependent Halogenases
Flavin-dependent halogenases are a diverse family of enzymes that catalyze the regioselective halogenation of a wide array of aromatic compounds. They are broadly classified based on their substrate specificity and structural features. While most FDHs share a common catalytic mechanism involving a flavin-hydroperoxide intermediate, variations in their active site architecture lead to different substrate preferences and regioselectivities.
For instance, the well-studied tryptophan halogenases, such as PrnA, RebH, and PyrH, specifically act on L-tryptophan but halogenate different positions on the indole ring.[1][2] In contrast, enzymes like PltA act on a pyrrole (B145914) moiety tethered to a carrier protein, highlighting the diverse modes of substrate recognition within this enzyme family.[3]
The following diagram illustrates the key structural differences between MalA' and other representative flavin-dependent halogenases.
Caption: Structural comparison of MalA' with other flavin-dependent halogenases.
Quantitative Comparison of Kinetic Parameters
The catalytic efficiency of MalA' is comparable to that of other known flavin-dependent halogenases, such as PrnA. The Michaelis-Menten kinetic parameters for MalA' and a selection of other FDHs are summarized in the table below.
| Enzyme | Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) | Reference |
| MalA' | Premalbrancheamide (2 -> 3) | 0.08 | 7.0 | 0.011 | [1] |
| 2-chloropremalbrancheamide (3 -> 1) | 0.12 | 4.4 | 0.027 | [1] | |
| PrnA | L-Tryptophan | 0.10 | - | - | [1] |
| PyrH | L-Tryptophan | 0.53 | 10 | 0.053 | [4] |
| RebH | L-Tryptophan | 0.23 | 2.5 | 0.092 | [4] |
| SttH | L-Tryptophan | 0.1 | 5.0 | 0.02 | [4] |
| Th-Hal | L-Tryptophan | 1.0 | 10 | 0.1 | [4] |
Experimental Protocols
Crystallization and X-ray Structure Determination of MalA'
Protein Expression and Purification: The gene encoding MalA' is cloned into an expression vector and transformed into a suitable host, such as E. coli. The protein is typically expressed as a fusion protein with a tag (e.g., His-tag) to facilitate purification. Cells are grown in a suitable medium and induced to express the protein. The cells are then harvested, lysed, and the protein is purified from the cell lysate using affinity chromatography followed by size-exclusion chromatography.
Crystallization: Purified MalA' is concentrated to a suitable concentration (e.g., 10-20 mg/mL). Crystallization screening is performed using various commercially available or in-house prepared crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly used. Crystals of MalA' are typically grown at a constant temperature (e.g., 20°C). For obtaining substrate-bound structures, the purified protein is co-crystallized with the respective substrates and FAD.
Data Collection and Structure Determination: X-ray diffraction data are collected from the grown crystals at a synchrotron source. The data are processed and scaled using standard software packages. The crystal structure is solved by molecular replacement using the coordinates of a homologous protein as a search model. The model is then refined using crystallographic refinement software, and the final structure is validated.[1]
Enzyme Kinetics Assay for MalA'
Reaction Mixture: The enzymatic activity of MalA' is determined by monitoring the formation of the halogenated product over time. A typical reaction mixture contains the purified MalA' enzyme, the substrate (e.g., premalbrancheamide), FAD, a reducing agent (e.g., NADH), and a flavin reductase to regenerate FADH₂. The reaction is carried out in a suitable buffer at a specific pH and temperature.
Assay Procedure: The reaction is initiated by the addition of the enzyme or the substrate. Aliquots are taken at different time points and the reaction is quenched, for example, by adding a solvent like methanol. The amount of product formed is quantified using High-Performance Liquid Chromatography (HPLC) by separating the substrate and the product and measuring their respective peak areas.
Data Analysis: The initial reaction rates are determined from the linear portion of the product formation curve. The kinetic parameters, Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), are determined by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation using a non-linear regression analysis software.[1]
Conclusion
The structural and functional characterization of MalA' has expanded our understanding of the flavin-dependent halogenase superfamily. Its unique zinc-binding domain and large active site provide a new blueprint for the engineering of novel biocatalysts for the late-stage functionalization of complex molecules. The comparative data presented in this guide will aid researchers in selecting and designing halogenases for specific synthetic applications in the pharmaceutical and biotechnology industries.
References
- 1. Structural Insights from Molecular Dynamics Simulations of Tryptophan 7-Halogenase and Tryptophan 5-Halogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Perspective on Enzymatic Halogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of halogenase PltA from the pyoluteorin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.port.ac.uk [researchportal.port.ac.uk]
A Comparative Guide to Novel Malbrancheamide Analogs Produced by MalA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel malbrancheamide (B1243991) analogs produced by the flavin-dependent halogenase, MalA. Malbrancheamide, a fungal indole (B1671886) alkaloid, and its derivatives are of significant interest due to their biological activity, primarily as inhibitors of Calmodulin (CaM), a key regulator of numerous cellular processes. This document presents supporting experimental data on their efficacy, details the methodologies for their synthesis and evaluation, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Performance of Malbrancheamide Analogs
The inhibitory activity of malbrancheamide and its analogs against Calmodulin-dependent phosphodiesterase 1 (CaM-PDE1) is a key measure of their potency. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a series of analogs, providing a direct comparison of their efficacy. Chlorpromazine, a known CaM antagonist, is used as a reference compound.
| Compound | Description | IC50 (µM) for CaM-PDE1 Inhibition | Potency Relative to Chlorpromazine |
| Malbrancheamide (natural) | Dichlorinated indole alkaloid | 3.65 ± 0.74 | ~0.75 |
| Malbrancheamide B (natural) | Monochlorinated indole alkaloid | Not explicitly found | Not explicitly found |
| Analog 5 | C5-oxo-isomer of C12a-epi-malbrancheamide | Potent | 0.9 |
| Analog 10a | Dioxopiperazine with specific chlorine substitution | Moderate | 0.6 |
| Analog 11c | Dioxopiperazine lacking chlorine substitution | Active | 0.7 |
| Analog 12 (d,l-malbrancheamide) | Racemic mixture of synthetic malbrancheamide | 15.99 ± 0.87 | 1.1 |
| Chlorpromazine | Reference CaM antagonist | 2.75 ± 0.87 | 1.00 |
Table based on data from "Calmodulin Inhibitory Activity of the Malbrancheamides and Various Analogs"[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols.
Chemoenzymatic Synthesis of Novel Malbrancheamide Analogs using MalA
This protocol describes the in vitro enzymatic halogenation of premalbrancheamide and its derivatives using the MalA enzyme to generate novel analogs.
-
Protein Expression and Purification: The gene encoding MalA is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is then expressed and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
-
Reaction Mixture Preparation: A typical reaction mixture contains the purified MalA enzyme, a flavin reductase, the substrate (e.g., premalbrancheamide or a monochlorinated analog), a source of halide ions (e.g., NaCl or NaBr), NADPH, and FAD in a suitable buffer (e.g., Tris-HCl).
-
Enzymatic Reaction: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 25-30°C) for a specific duration. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Product Extraction and Purification: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then concentrated, and the products are purified using preparative HPLC.
-
Structure Elucidation: The structures of the novel analogs are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay
This assay is used to determine the inhibitory activity of the malbrancheamide analogs on the CaM-PDE1 complex.
-
Reagents and Buffers: The assay requires purified Calmodulin, PDE1 enzyme, a substrate (e.g., cAMP), and the test compounds (malbrancheamide analogs). The assay buffer typically contains Tris-HCl, MgCl2, CaCl2, and a bovine serum albumin (BSA).
-
Assay Procedure: The test compounds are pre-incubated with Calmodulin and PDE1 in the assay buffer. The reaction is initiated by adding the substrate (cAMP).
-
Detection: The amount of AMP produced from the hydrolysis of cAMP by PDE1 is quantified. This can be done using various methods, including colorimetric assays that measure the inorganic phosphate (B84403) released or by using radiolabeled cAMP and measuring the radioactivity of the resulting AMP.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the novel malbrancheamide analogs on cell viability.
-
Cell Culture: A suitable cell line (e.g., a cancer cell line or a normal cell line) is cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the malbrancheamide analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the viability of the untreated control cells. The IC50 value, representing the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway affected by malbrancheamide and its analogs. Malbrancheamide acts as a Calmodulin (CaM) antagonist, thereby inhibiting the activity of CaM-dependent enzymes such as Phosphodiesterase 1 (PDE1).
Caption: Calmodulin signaling pathway and the inhibitory action of malbrancheamide analogs.
Experimental Workflow
The diagram below outlines the general workflow for the validation of novel malbrancheamide analogs.
Caption: Workflow for the validation of novel malbrancheamide analogs.
References
Confirming Malate Synthase (MalA) Reaction Products: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate confirmation and quantification of enzymatic reaction products is paramount. This guide provides an objective comparison of various analytical methods for confirming the products of the Malate (B86768) Synthase (MalA) reaction, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS).
Malate Synthase is a key enzyme in the glyoxylate (B1226380) cycle, catalyzing the condensation of acetyl-CoA and glyoxylate to produce malate and coenzyme A. Verifying the presence and quantity of malate is crucial for studying enzyme kinetics, inhibitor screening, and understanding metabolic pathways. This guide details and compares the performance of LC-MS with alternative methods, providing supporting data and experimental protocols to aid in selecting the most suitable technique for your research needs.
Performance Comparison of Analytical Methods
The choice of analytical method for confirming MalA reaction products depends on various factors, including the required sensitivity, selectivity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques for the quantification of malate.
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assay | Quantitative ¹H NMR (qNMR) |
| Principle | Separation by liquid chromatography and detection by mass-to-charge ratio. | Separation by liquid chromatography and detection by UV absorbance. | Enzymatic conversion of malate linked to a chromogenic or fluorogenic reporter. | Quantification based on the integral of a specific proton signal relative to a certified internal standard. |
| Limit of Detection (LOD) | High (pg to ng/mL range) | Moderate (µg/mL range)[1][2] | Low to Moderate (~20 µM) | Lower (dependent on instrument and acquisition time) |
| Limit of Quantification (LOQ) | High (ng/mL range)[3] | Moderate (µg/mL range)[2][4] | Moderate (~0.02 mM)[5] | Lower (dependent on instrument and acquisition time) |
| Selectivity | Very High | Moderate | High (for L-malate) | High |
| Analysis Time per Sample | ~10-20 minutes | ~15-30 minutes | ~15-30 minutes[6] | ~5-15 minutes |
| Throughput | High | High | High (plate-based) | Moderate to High |
| Sample Preparation | Moderate (protein precipitation, filtration) | Simple (filtration) | Simple (dilution) | Simple (dissolving in deuterated solvent with internal standard) |
| Cost | High (instrumentation and maintenance) | Moderate | Low to Moderate (reagents and plate reader) | High (instrumentation) |
| Advantages | High sensitivity and selectivity, suitable for complex matrices. | Robust, widely available, and cost-effective. | Simple, rapid, and specific for the L-enantiomer. | Primary analytical method, highly accurate and precise without needing a malate standard for calibration.[7][8][9] |
| Disadvantages | High initial investment and operational complexity. | Lower sensitivity and potential for interference from co-eluting compounds. | Susceptible to interference from components affecting enzyme activity; measures only L-malate. | Lower sensitivity compared to MS, high initial instrument cost. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below to facilitate their implementation in your laboratory.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of malate.
Sample Preparation:
-
Quench the MalA reaction by adding a threefold excess of ice-cold methanol.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transition: Precursor ion (m/z) 133.0, product ion (m/z) 115.0.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High Performance Liquid Chromatographic Analysis of Almotriptan Malate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 9. Quantitative 1H NMR. Development and potential of an analytical method: an update. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Enzymatic and Synthetic Halogenation: The Case of MalA
For researchers, scientists, and drug development professionals, the selective introduction of halogen atoms is a critical tool for modulating the biological activity and pharmacokinetic properties of molecules. Nature offers exquisitely selective enzymatic methods for halogenation, while traditional synthetic chemistry provides a broad range of reagents and techniques. This guide presents a comparative study of halogenation by the flavin-dependent halogenase MalA versus conventional synthetic methods, supported by experimental data and detailed protocols.
Introduction to Halogenation Strategies
Halogenation, the introduction of one or more halogen atoms into a compound, is a fundamental transformation in organic chemistry and drug discovery. Halogenated compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. The two primary approaches to halogenation are enzymatic catalysis and chemical synthesis, each with distinct advantages and disadvantages in terms of selectivity, substrate scope, and reaction conditions.
This guide focuses on the comparative performance of MalA, a flavin-dependent halogenase from the malbrancheamide (B1243991) biosynthetic pathway, and traditional synthetic halogenation methods, particularly for complex indole (B1671886) alkaloids. MalA is known for its ability to catalyze the iterative dichlorination of its natural substrate, premalbrancheamide.[1] Synthetic methods, such as electrophilic halogenation, offer a more generalized approach but often face challenges in controlling regioselectivity on complex scaffolds.
Comparative Performance: MalA vs. Synthetic Methods
The efficacy of a halogenation method is assessed by its yield, regioselectivity, and stereoselectivity. Below is a comparison of MalA-catalyzed halogenation of premalbrancheamide with the expected outcomes from synthetic electrophilic halogenation.
Data Presentation
Table 1: Comparison of MalA-Catalyzed vs. Synthetic Chlorination of Premalbrancheamide
| Parameter | MalA-Catalyzed Chlorination | Synthetic Electrophilic Chlorination (e.g., with NCS) |
| Substrate | Premalbrancheamide | Premalbrancheamide |
| Products | Malbrancheamide B (C-9 chloro), Isomalbrancheamide B (C-8 chloro), Malbrancheamide (C-8, C-9 dichloro) | Expected major product: C-8 monochlorinated premalbrancheamide. Other isomers and di-chlorinated products are possible. |
| Yields | Chlorination of premalbrancheamide yielded 34% malbrancheamide B, 26% isomalbrancheamide B, and 24% malbrancheamide.[1] | Yields are highly dependent on reaction conditions and substrate. For simpler indoles, yields can be high (up to 98%), but for complex molecules, mixtures and lower yields are common.[2] |
| Regioselectivity | MalA is noted to be equally selective for the C-8 and C-9 positions of the indole ring in the initial monohalogenation.[1] | Electrophilic aromatic substitution on 2,3-disubstituted indoles typically favors the more electron-rich C-5 position (equivalent to C-8 in premalbrancheamide).[3] Specific regioselectivity on premalbrancheamide would require experimental determination. |
| Stereoselectivity | Not applicable for the halogenation of the aromatic indole ring. | Not applicable for the halogenation of the aromatic indole ring. |
| Reaction Conditions | Aqueous buffer, near neutral pH, room temperature. | Often requires organic solvents, and may need acidic or basic conditions. |
| Reagents | FAD, NAD(P)H, Chloride ions, Flavin Reductase. | Electrophilic halogenating agents (e.g., N-Chlorosuccinimide (NCS), SO2Cl2, Cl2). |
Experimental Protocols
MalA-Catalyzed Halogenation of Premalbrancheamide (In Vitro)
This protocol is a generalized representation based on typical in vitro assays for flavin-dependent halogenases.
Materials:
-
Purified MalA enzyme
-
Purified Flavin Reductase
-
Premalbrancheamide (substrate)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Nicotinamide adenine dinucleotide phosphate (B84403), reduced form (NADPH) or Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Sodium chloride (NaCl)
-
Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.5)
-
Quenching solution (e.g., methanol (B129727) or ethyl acetate)
Procedure:
-
A reaction mixture is prepared in the buffer solution containing FAD, NADPH or NADH, and NaCl.
-
The substrate, premalbrancheamide, is added to the mixture.
-
The enzymatic reaction is initiated by the addition of the MalA enzyme and a suitable flavin reductase.
-
The reaction is incubated at a controlled temperature (typically 25-30 °C) with gentle agitation for a specified period (e.g., 12-24 hours).
-
The reaction is stopped by adding a quenching solution.
-
The mixture is centrifuged to remove precipitated protein.
-
The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine product distribution and yield. Products can be purified by preparative HPLC for structural characterization.
Synthetic Electrophilic Chlorination of an Indole Derivative using N-Chlorosuccinimide (NCS)
This is a general protocol for the chlorination of an indole. The specific conditions for premalbrancheamide would require optimization.
Materials:
-
Indole substrate (e.g., premalbrancheamide)
-
N-Chlorosuccinimide (NCS)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), acetonitrile, or acetic acid)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
The indole substrate is dissolved in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
N-Chlorosuccinimide (typically 1.0 to 1.2 equivalents for mono-chlorination) is added to the solution.
-
The reaction mixture is stirred at a specific temperature (ranging from 0 °C to reflux, depending on the reactivity of the substrate) and monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, the reaction is quenched by the addition of water or a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the chlorinated indole(s).
Visualizing the Processes
To better understand the enzymatic and synthetic workflows, the following diagrams illustrate the key steps and relationships.
References
- 1. Function and structure of MalA/MalA’, iterative halogenases for late-stage C–H functionalization of indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pre-malbrancheamide: Synthesis, Isotopic Labeling, Biosynthetic Incorporation, and Detection in Cultures of Malbranchea aurantiaca - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of "Malaben": A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of "Malaben," a substance requiring careful handling to ensure personnel safety and environmental protection. The following protocols are based on established best practices for chemical waste management in a laboratory setting.
Immediate Safety and Handling Precautions:
Prior to any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for the chemical in use. The SDS provides comprehensive information on physical and chemical properties, hazards, and emergency procedures.
Personal Protective Equipment (PPE) is mandatory when handling "this compound" waste. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
Ensure that all handling of "this compound" and its waste is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
All waste streams containing "this compound" must be clearly labeled as "Hazardous Waste."
-
Segregate "this compound" waste from other chemical waste to prevent incompatible reactions. Do not mix with strong acids or bases unless specified as a neutralization step in the SDS.
-
-
Container Management:
-
Use only compatible, leak-proof containers for storing "this compound" waste. The original container, if in good condition, is often a suitable choice.
-
Containers must be kept securely closed except when adding waste.
-
Label the waste container with the full chemical name ("this compound" and any other constituents), the date accumulation started, and the appropriate hazard pictograms (e.g., "Harmful," "Toxic to aquatic life").
-
-
Waste Accumulation and Storage:
-
Store "this compound" waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to capture any potential leaks or spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.
-
-
Disposal of Empty Containers:
-
A container that has held "this compound" is not considered empty until it has been triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.
-
Once properly rinsed, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.
-
-
Request for Waste Pickup:
-
Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Do not pour "this compound" waste down the drain or dispose of it in the regular trash. This can lead to environmental contamination and is a violation of regulations.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of chemicals with properties similar to those that may be associated with "this compound."
| Parameter | Value/Guideline | Source |
| Occupational Exposure Limits | Refer to specific SDS | General Requirement |
| pH for Neutralization | Check SDS for reactivity | General Requirement |
| Maximum SAA Volume | 55 gallons | Institutional Policy |
| Acutely Hazardous Waste Limit | 1 quart | Institutional Policy |
| Rinsate Collection | All rinsate must be collected |
Experimental Protocols
Triple-Rinse Procedure for Empty Containers:
-
Select a solvent capable of dissolving "this compound." Consult the chemical's SDS for appropriate solvents.
-
Add the solvent to the empty container to approximately 10% of its volume.
-
Securely close the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Pour the rinsate into the designated hazardous waste container.
-
Repeat steps 2-4 two more times for a total of three rinses.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of "this compound" waste in a laboratory setting.
Caption: Decision workflow for proper "this compound" waste disposal.
Personal protective equipment for handling Malaben
Essential Safety and Handling Guide for Malaben
This document provides crucial safety and logistical information for laboratory professionals handling this compound. The following procedures and data have been compiled to ensure the safe handling, storage, and disposal of this substance, minimizing risks to personnel and the environment.
Chemical Identification:
-
Chemical Name: Disodium;4-[[3-(4-carboxylatoanilino)-3-oxopropanoyl]amino]benzoate
-
Synonym: this compound
-
CAS Number: 19288-87-0
-
Molecular Formula: C₁₇H₁₂N₂Na₂O₆
A comprehensive Safety Data Sheet (SDS) containing detailed quantitative data, specific handling protocols, and complete disposal information for this compound (CAS 19288-87-0) could not be located despite a thorough search. The information presented below is based on general laboratory safety principles and the limited hazard information available for structurally related compounds. It is imperative for users to conduct a thorough risk assessment and consult with their institution's safety officer before handling this chemical.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound based on the potential hazards of skin and eye irritation.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or Goggles | Required to prevent splashes to the eyes. A face shield may be necessary for larger quantities or when there is a significant splash risk. |
| Skin (Hands) | Chemical-resistant gloves (e.g., Nitrile) | Mandatory to prevent skin contact. Gloves should be inspected before each use and replaced immediately if contaminated or damaged. |
| Skin (Body) | Laboratory coat | Required to protect street clothing and skin from accidental spills. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Recommended to minimize inhalation exposure, especially when handling powders or creating aerosols. |
Operational Plans
Adherence to standardized operational procedures is critical for minimizing the risk of exposure and accidents.
Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: For solid spills, carefully sweep or scoop up the material, avoiding dust generation. For liquid spills, use an inert absorbent material.
-
Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.
-
Clean: Decontaminate the spill area with an appropriate cleaning agent.
-
Report: Report the spill to the laboratory supervisor and environmental health and safety department.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Characterization: this compound waste should be considered hazardous unless determined otherwise by a qualified professional.
-
Containerization: Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's approved chemical waste disposal program. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols: Safe Handling Procedures
The following step-by-step guidance provides a framework for the safe handling of this compound in a laboratory setting.
Protocol 1: Weighing and Preparing Solutions
-
Preparation: Don all required PPE as outlined in the table above. Ensure a chemical fume hood is operational if handling the solid powder.
-
Weighing: Tare a clean, compatible container on a calibrated balance inside the fume hood. Carefully transfer the desired amount of this compound to the container using a clean spatula. Avoid creating dust.
-
Dissolving: Add the solvent to the container slowly and stir to dissolve. Keep the container covered as much as possible during this process.
-
Labeling: Clearly label the prepared solution with the chemical name, concentration, date, and your initials.
-
Cleanup: Clean the balance and work area thoroughly. Dispose of any contaminated weighing paper or other materials in the designated hazardous waste container.
Visualizing the PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
